4-Fluoro-3-(tributylstannyl)pyridine
Description
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Properties
IUPAC Name |
tributyl-(4-fluoropyridin-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANESXSMTSMSYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586055 | |
| Record name | 4-Fluoro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918542-03-7 | |
| Record name | 4-Fluoro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis and Application of 4-Fluoro-3-(tributylstannyl)pyridine: A Technical Guide for Researchers
Disclaimer: The specific chemical compound 4-Fluoro-3-(tributylstannyl)pyridine and its corresponding CAS (Chemical Abstracts Service) number have not been found in publicly available chemical databases and literature during a comprehensive search. This suggests that this particular isomer may not be a commercially available or widely synthesized compound.
This technical guide has been compiled to provide researchers, scientists, and drug development professionals with an in-depth overview of the properties, synthesis, and applications of closely related isomers of fluoro-(tributylstannyl)pyridines. The information presented herein is based on available data for these isomers and general principles of organotin chemistry and its application in organic synthesis, particularly in the context of medicinal chemistry.
Physicochemical and Safety Data of Fluoro-(tributylstannyl)pyridine Isomers
The following table summarizes the key quantitative data for several known isomers of fluoro-(tributylstannyl)pyridine. This information is crucial for understanding their physical characteristics and for implementing appropriate safety measures in a laboratory setting.
| Property | 2-Fluoro-4-(tributylstannyl)pyridine | 3-Fluoro-4-(tributylstannyl)pyridine[1] | 2-Fluoro-3-(tributylstannyl)pyridine[2] | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine[3] |
| CAS Number | 457061-31-3 | 259807-88-0 | 155533-81-6 | 405556-98-1 |
| Molecular Formula | C₁₇H₃₀FNSn | C₁₇H₃₀FNSn | C₁₇H₃₀FNSn | C₁₈H₃₂FNSn |
| Molecular Weight | 386.14 g/mol | 386.14 g/mol | 386.1 g/mol | 400.2 g/mol |
| Appearance | Liquid | Liquid | - | - |
| Density | 1.187 g/mL at 25 °C | 1.773 g/mL at 25 °C | - | - |
| Refractive Index | n20/D 1.508 | - | - | - |
| Flash Point | > 110 °C (> 230 °F) - closed cup | - | - | - |
| Storage Temp. | - | -20°C | - | - |
| Signal Word | Danger | Danger | Danger | - |
| Hazard Codes | H301, H312, H315, H319, H360FD, H372, H410 | H301, H312, H315, H319, H360FD, H372, H410 | H301, H312, H315, H319, H372, H400 | - |
Synthesis and Experimental Protocols
Organotin reagents, such as fluoro-(tributylstannyl)pyridines, are valuable intermediates in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Stille coupling.[4][5]
General Synthesis of Fluoro-(tributylstannyl)pyridines
A common method for the synthesis of arylstannanes involves the reaction of an aryl halide with an organotin reagent, often through a metal-halogen exchange followed by quenching with a trialkyltin halide. A plausible synthetic route to a generic fluoro-(tributylstannyl)pyridine is outlined below.
Representative Experimental Protocol: Synthesis of 2-(Tributylstannyl)pyridine
While a specific protocol for this compound is unavailable, the following procedure for a related compound illustrates the general methodology.[6]
-
Reaction Setup: A solution of freshly distilled 2-bromopyridine (1.0 g, 6.33 mmol) in anhydrous tetrahydrofuran (12 mL) is prepared in a flame-dried, nitrogen-purged flask and cooled to -78 °C.
-
Metal-Halogen Exchange: n-Butyllithium (2.5 M in hexane, 6.33 mmol) is added dropwise to the cooled solution. The mixture is stirred for 30 minutes at -78 °C.
-
Stannylation: Tributyltin chloride (1.7 mL, 6.33 mmol) is added to the reaction mixture. Stirring is continued for 1 hour at -78 °C, after which the solution is allowed to warm to room temperature and stirred for an additional hour.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 20/1) to yield the desired 2-(tributylstannyl)pyridine.
The Stille Coupling Reaction
The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[4][7] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[5]
Representative Experimental Protocol: Stille Coupling
The following is a general procedure for a palladium-catalyzed Stille coupling reaction.[7]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the organic halide (1.0 eq), the fluoro-(tributylstannyl)pyridine (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF, or THF) are combined.
-
Additives (Optional): In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 to 120 °C and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and may be filtered through a pad of celite to remove the palladium catalyst. The filtrate is then typically washed with an aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Role in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties.[8][9][10] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can lead to:
-
Increased Metabolic Stability: The C-F bond is resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.[11]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformation, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]
Fluorinated pyridines are particularly valuable building blocks in drug discovery due to the prevalence of the pyridine scaffold in bioactive molecules.[12] The ability to introduce a fluorinated pyridine moiety into a lead compound via reactions like the Stille coupling allows medicinal chemists to systematically explore structure-activity relationships and optimize drug candidates. The use of fluoro-(tributylstannyl)pyridines provides a direct and versatile method for accessing these important structural motifs.
References
- 1. PubChemLite - 3-fluoro-4-(tributylstannyl)pyridine (C17H30FNSn) [pubchemlite.lcsb.uni.lu]
- 2. 2-Fluoro-3-(tributylstannyl)pyridine | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | C18H32FNSn | CID 16427124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
Technical Guide: 4-Fluoro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-(tributylstannyl)pyridine, a fluorinated organotin compound of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document outlines its core properties based on its chemical structure and provides detailed, representative experimental protocols for its synthesis and application in cross-coupling reactions, drawing from established methodologies for analogous compounds.
Core Molecular Data
The fundamental properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula.
| Property | Value |
| Chemical Formula | C₁₇H₃₀FNSn |
| Molecular Weight | 386.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis Protocol
The synthesis of this compound can be achieved through a Stille coupling precursor, 3-bromo-4-fluoropyridine. The following is a representative two-step experimental protocol.
Step 1: Synthesis of 3-Bromo-4-fluoropyridine
This procedure outlines the synthesis of the key intermediate, 3-bromo-4-fluoropyridine, from 4-fluoropyridine.
Materials:
-
4-Fluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Lithiation of 4-Fluoropyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 4-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Bromination: Add 1,2-dibromoethane (1.5 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-4-fluoropyridine.
Step 2: Synthesis of this compound
This procedure details the formation of the title compound from 3-bromo-4-fluoropyridine.
Materials:
-
3-Bromo-4-fluoropyridine
-
Hexamethylditin ((SnMe₃)₂) or Hexabutylditin ((SnBu₃)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-4-fluoropyridine (1.0 equivalent) and hexabutylditin (1.2 equivalents) in anhydrous toluene.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Application in Stille Cross-Coupling Reactions
Organostannanes such as this compound are valuable reagents in palladium-catalyzed Stille cross-coupling reactions for the formation of carbon-carbon bonds. This reaction allows for the coupling of the pyridine moiety to various organic electrophiles.
General Protocol for Stille Coupling
Materials:
-
This compound
-
Aryl or vinyl halide/triflate (e.g., Iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (co-catalyst, optional but often beneficial)
-
Anhydrous solvent (e.g., DMF, NMP, or dioxane)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 equivalents) and, if used, copper(I) iodide (0.1 equivalents).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. If necessary, quench with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the coupled product.
4-Fluoro-3-(tributylstannyl)pyridine physical properties
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-(tributylstannyl)pyridine and Related Isomers
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its related isomers. Due to the limited availability of specific data for this compound, this guide leverages information on closely related isomers to provide a thorough understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties
Table 1: Physical Properties of Fluoro(tributylstannyl)pyridine Isomers
| Property | 2-Fluoro-4-(tributylstannyl)pyridine | 3-Fluoro-4-(tributylstannyl)pyridine | 2-Fluoro-3-(tributylstannyl)pyridine |
| CAS Number | 457061-31-3 | 259807-88-0[1] | 155533-81-6[2] |
| Molecular Formula | C₁₇H₃₀FNSn | C₁₇H₃₀FNSn[1] | C₁₇H₃₀FNSn[2] |
| Molecular Weight | 386.14 g/mol | 386.14 g/mol [1] | 386.1 g/mol [2] |
| Appearance | Liquid | Liquid[1] | Not specified |
| Density | 1.187 g/mL at 25 °C | 1.773 g/mL at 25 °C[1] | Not specified |
| Refractive Index | n20/D 1.508 | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Flash Point | > 110 °C (> 230.0 °F) - closed cup | Not specified | Not specified |
| Solubility | Not miscible in water. Soluble in ether, hexane, and tetrahydrofuran.[3][4] | Not specified | Not specified |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, the synthesis of analogous organotin compounds and fluoropyridines typically involves established organometallic and fluorination reactions. Below are representative methodologies.
Synthesis of a Fluoro(tributylstannyl)pyridine via Stille Coupling (General Protocol)
Organostannanes like this compound are commonly prepared via the reaction of a corresponding halo-fluoropyridine with an organotin reagent, or by the stannylation of a lithiated fluoropyridine. A common synthetic route is the Palladium-catalyzed Stille coupling.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the starting materials: the corresponding bromo- or iodo-fluoropyridine (1 equivalent), hexabutylditin or tributyltin chloride, and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent, such as toluene or dioxane, via cannula.
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin residues, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Purification by Column Chromatography (General Protocol)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel by evaporating the solvent. Load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.[5][6] Collect the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.[7]
Safety and Handling
Organotin compounds are toxic and require careful handling. The following safety information is based on data for related tributylstannyl pyridine compounds.
Hazard Statements:
-
May damage fertility or the unborn child.[8]
-
Causes damage to organs through prolonged or repeated exposure.[2][8]
-
Very toxic to aquatic life with long-lasting effects.[8]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[9][10]
-
Use only in a well-ventilated area or under a chemical fume hood.[9][10]
-
Avoid breathing mist, vapors, or spray.[9]
-
Wash skin thoroughly after handling.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Store in a well-ventilated place and keep the container tightly closed.[9]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a fluoro(tributylstannyl)pyridine.
Caption: General workflow for the synthesis and purification of a fluoro(tributylstannyl)pyridine.
Application in Stille Cross-Coupling
Fluoro(tributylstannyl)pyridines are valuable reagents in organic synthesis, particularly in palladium-catalyzed Stille cross-coupling reactions to form carbon-carbon bonds.
Caption: Application of a fluoro(tributylstannyl)pyridine in a Stille cross-coupling reaction.
References
- 1. 3-氟-4-(三正丁基锡)吡啶 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Fluoro-3-(tributylstannyl)pyridine | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Tri-n-butylstannyl)pyridine, 96% | Fisher Scientific [fishersci.ca]
- 4. 4-(Tri-n-butylstannyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
A Technical Guide to the Synthesis of (4-Fluoropyridin-3-yl)tributylstannane
Abstract: This technical guide provides a comprehensive overview of a primary synthetic route to (4-Fluoropyridin-3-yl)tributylstannane, a key building block in modern medicinal chemistry and materials science. This organostannane derivative is particularly valuable for its application in Stille cross-coupling reactions, enabling the introduction of the 4-fluoropyridin-3-yl moiety into complex molecular architectures. The core of the synthesis involves a regioselective halogen-metal exchange on a suitable precursor, followed by quenching with an electrophilic tin reagent. This document details the experimental protocol, summarizes quantitative data, and provides a visual workflow to aid researchers, scientists, and drug development professionals in the safe and efficient preparation of this compound.
Introduction
Fluorinated heterocyclic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom into a pyridine ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. (4-Fluoropyridin-3-yl)tributylstannane serves as a versatile synthetic intermediate, primarily for palladium-catalyzed Stille couplings. The synthesis detailed herein follows a robust and widely applicable methodology in organometallic chemistry: a bromine-lithium exchange reaction at low temperature to generate a transient organolithium species, which is subsequently trapped with tributyltin chloride.
Synthetic Pathway and Mechanism
The synthesis of (4-Fluoropyridin-3-yl)tributylstannane is achieved via a two-step, one-pot procedure starting from 3-bromo-4-fluoropyridine.
-
Lithiation: A halogen-metal exchange is performed on 3-bromo-4-fluoropyridine. The greater reactivity of the C-Br bond compared to the C-F bond allows for a highly regioselective deprotonation at the 3-position using an alkyllithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This generates the reactive intermediate, 4-fluoro-3-lithiopyridine.[1][2]
-
Stannylation: The organolithium intermediate is then quenched in situ by the addition of tributyltin chloride (Bu₃SnCl).[3] The nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond.
The overall transformation is depicted in the workflow diagram below.
Figure 1: Synthetic workflow for (4-Fluoropyridin-3-yl)tributylstannane.
Experimental Protocol
This protocol is based on established procedures for halogen-metal exchange and subsequent stannylation of halopyridines.[1][2][4]
Materials:
-
3-Bromo-4-fluoropyridine
-
n-Butyllithium (solution in hexanes, typically 2.5 M)
-
Tributyltin chloride[5]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
Thermometer or temperature probe
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Dry ice/acetone bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 3-bromo-4-fluoropyridine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Stannylation: Tributyltin chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C.[3]
-
Warm-up and Quenching: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2-4 hours (or overnight). The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: The mixture is transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford (4-Fluoropyridin-3-yl)tributylstannane as a colorless to pale yellow oil. The removal of tributyltin by-products can be facilitated by treatment with potassium fluoride.[6]
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and must be handled under a strict inert atmosphere.
-
Organotin compounds are highly toxic.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Anhydrous solvents and inert atmosphere techniques are critical for the success of the reaction.
Quantitative Data Summary
The following table provides representative quantities for a laboratory-scale synthesis.
| Component | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) | Volume (mL) | Concentration (M) |
| 3-Bromo-4-fluoropyridine | 175.98 | 1.0 | 10.0 | 1.76 | - | - |
| Anhydrous THF | 72.11 | - | - | - | 40 | ~0.25 |
| n-Butyllithium | 64.06 | 1.1 | 11.0 | - | 4.4 | 2.5 |
| Tributyltin chloride | 325.50 | 1.2 | 12.0 | 3.91 | 3.3 | - |
| Product (Theoretical) | 388.08 | - | 10.0 | 3.88 | - | - |
Note: Yields for this type of reaction are typically in the range of 60-85%, dependent on the purity of reagents and strict adherence to anhydrous and anaerobic conditions.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
A-Z Guide to the Synthesis of Fluorinated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This guide provides an in-depth overview of key synthetic methodologies for accessing fluorinated pyridine derivatives, complete with experimental protocols, quantitative data, and workflow diagrams to aid in synthetic planning.
Strategic Approaches to Pyridine Fluorination
The synthesis of fluorinated pyridines can be broadly categorized into several key strategies. The choice of method often depends on the desired regioselectivity, the nature of the starting material, and the tolerance of other functional groups present in the molecule.
A general decision-making workflow for selecting a fluorination strategy is outlined below. This diagram illustrates the logical steps a researcher might take, starting from the available pyridine precursor to the selection of an appropriate fluorination method based on its activation state and the desired fluorine position.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly at the 2- and 4-positions of the pyridine ring. This reaction typically involves the displacement of a good leaving group, such as a halide (Cl, Br) or a nitro group, by a fluoride ion source. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen.
The reactivity of halopyridines in SNAr reactions is often faster for fluoro-derivatives compared to chloro-derivatives due to the high electronegativity of fluorine.[3][4] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[4]
| Precursor | Fluoride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | Reflux | 1.5 | 38 | [5] |
| 3-Methoxy-2-nitropyridine | K[¹⁸F]F-K222 | DMSO | 140 | 0.5 | 70-89 | [6] |
| 3-Methyl-2-nitropyridine | K[¹⁸F]F-K222 | DMSO | 140 | 0.5 | 70-89 | [6] |
| Pentachloropyridine | KF | NMP | 100-170 | N/A | High | [7] |
-
Materials : Methyl 3-nitropyridine-4-carboxylate, Cesium Fluoride (CsF), and dry Dimethyl Sulfoxide (DMSO).
-
Procedure :
-
To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 eq) in dry DMSO, add Cesium Fluoride (CsF, 1.2 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by ¹H-NMR until complete conversion of the starting material is observed (approx. 1.5 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 3-fluoropyridine-4-carboxylate.
-
Direct C-H Fluorination
Direct C-H fluorination represents a highly efficient and atom-economical approach, avoiding the need for pre-functionalized substrates. Recent advances have enabled the site-selective fluorination of pyridine C-H bonds, particularly at the position adjacent to the nitrogen atom (C2-position).
A notable method utilizes Silver(II) fluoride (AgF₂) as the fluorinating agent.[8] This reaction proceeds under mild conditions, often at room temperature, and is complete within a few hours.[8][9] The selectivity is high for the C2-position, which is mechanistically analogous to the classic Chichibabin amination reaction.[8][10] A key advantage of this method is its application in late-stage functionalization of complex, medicinally relevant molecules.[4]
| Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropyridine | MeCN | RT | 1 | 99 | [8] |
| 3-Methoxypyridine | MeCN | RT | 1 | 96 | [8] |
| 3-Cyanopyridine | MeCN | RT | 1 | 85 | [4] |
| 4-Methylpyridine | MeCN | RT | 1 | 75 | [4] |
Note: Yields are often determined by ¹⁹F NMR spectroscopy of the crude reaction mixture.
-
Materials : Pyridine substrate, Silver(II) fluoride (AgF₂), and rigorously dried Acetonitrile (MeCN). Caution: AgF₂ is hygroscopic and water-sensitive; handling in a glovebox is recommended for best results.[4]
-
Procedure :
-
In a glovebox, charge an oven-dried vial with the pyridine substrate (1.0 eq) and AgF₂ (2.0 eq).
-
Add dry MeCN and stir the resulting suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[9]
-
Upon completion, filter the reaction mixture through a short plug of silica gel or Celite to remove silver salts.
-
Rinse the filter cake with additional MeCN.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-fluoropyridine product.
-
The crude product can be used directly for subsequent reactions (like SNAr) or purified by column chromatography.[4]
-
Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring, including pyridine systems.[11] The process involves the diazotization of a primary aminopyridine to form a diazonium salt, which is then thermally or photochemically decomposed to yield the corresponding fluoropyridine.[12][13][14]
While effective, this method has limitations, including the need for strongly acidic conditions and the potential for the diazonium salt intermediates to be explosive, especially when isolated.[11][13] Modern variations use alternative counterions like hexafluorophosphates (PF₆⁻) or conduct the reaction in hydrogen fluoride-pyridine solutions to improve safety and yields.[12][15]
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 4-Aminopyridine | HBF₄ (42% aq.), NaNO₂ | 5-9 °C, then heat | 20 | [16] |
| p-Toluidine | HBF₄, NaNO₂ | Heat | ~89 | [12] |
| 2-Fluoroaniline | HF/pyridine, NaNO₂ | Photochemical (365 nm) | >95 (selectivity) | [15] |
-
Materials : 4-Aminopyridine, 42% aqueous solution of tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂).
-
Procedure :
-
In a two-necked flask, dissolve 4-aminopyridine (1.0 eq) in 42% aq. HBF₄.
-
Cool the solution to 5–7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add a solution of sodium nitrite (1.14 eq) while maintaining the temperature between 5–9 °C. Nitrogen evolution will be observed.
-
After the addition is complete (approx. 90 minutes), stir for an additional 30 minutes at 5–10 °C, then allow it to warm to room temperature.
-
Slowly add the reaction mixture to a cold aqueous solution of NaHCO₃ to neutralize the acid. Note: This step can produce gummy brown precipitates.
-
Remove the precipitates by decantation and filtration.
-
Extract the aqueous filtrate with CH₂Cl₂ (e.g., 2 x 200 mL).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and carefully remove the solvent by distillation.
-
The final product can be purified by vacuum transfer to yield pure 4-fluoropyridine.
-
Synthesis from Fluorinated Building Blocks
An alternative and highly effective strategy involves constructing the pyridine ring from smaller, pre-fluorinated precursors.[17][18] This approach is particularly useful for accessing substitution patterns that are difficult to obtain through direct fluorination of a pre-formed pyridine ring. A wide variety of fluorinated building blocks, such as β-trifluoromethyl-1,3-enynes, are commercially available or can be readily synthesized.[17][19]
This method offers excellent control over the position of the fluorine atom or fluoroalkyl group. For example, pyridines bearing a trifluoromethyl-substituted quaternary center can be synthesized from β-CF₃-1,3-enynes.[17]
| Fluorinated Building Block | Co-reactant | Conditions | Product Type | Yield (%) | Reference |
| β-CF₃-1,3-enynes | Pyridinium salts | Base, visible light | Pyridines with CF₃-quaternary center | Moderate to Excellent | [17] |
| α-Fluoro-α,β-unsaturated oximes | Alkynes | N/A | 3-Fluoropyridines | N/A | [11] |
-
Reaction Type : A cascade process involving a base-promoted [3+2] cycloaddition followed by a visible-light-mediated fragmentation.
-
General Procedure :
-
Combine the β-CF₃-1,3-enyne (1.0 eq), a suitable pyridinium salt (e.g., N-iminopyridinium ylide), and a base in an appropriate solvent.
-
Irradiate the mixture with visible light.
-
The reaction proceeds under mild conditions to form the desired pyridine product bearing a trifluoromethyl-substituted quaternary center.
-
Work-up involves standard aqueous quench and extraction, followed by purification via column chromatography.
-
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 12. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Balz-Schiemann Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. ossila.com [ossila.com]
An In-depth Technical Guide to the Properties and Synthetic Applications of Organostannane Reagents
For Researchers, Scientists, and Drug Development Professionals
Organostannane reagents, or organotins, are a versatile class of organometallic compounds characterized by at least one tin-carbon bond. Their unique reactivity profile has established them as indispensable tools in modern organic synthesis, enabling the formation of complex molecular architectures. This guide provides a comprehensive overview of the core properties of organostannane reagents, with a focus on their application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, free-radical-mediated processes, and reductions. Detailed experimental protocols for seminal reactions are provided, alongside tabulated data for key physical and toxicological properties to facilitate experimental design and ensure safe handling.
Core Properties and Synthesis of Organostannane Reagents
Organotin compounds are generally classified based on the number of organic substituents on the tin atom (R₄Sn, R₃SnX, R₂SnX₂, RSnX₃, where X is a halide or other electronegative group). The nature and number of these organic groups significantly influence the compound's physical and chemical properties, including its reactivity and toxicity.[1][2]
The tin-carbon bond is largely covalent and relatively nonpolar, rendering many organostannanes stable to air and moisture, which facilitates their handling and storage compared to other organometallic reagents.[3] However, they are susceptible to cleavage by strong acids and halogens. A key feature of tin is its ability to expand its coordination number beyond four, which is crucial for its role in reactions like the Stille coupling.
The synthesis of organostannanes is most commonly achieved through the reaction of a tin halide, such as tin tetrachloride, with organometallic reagents like Grignard reagents or organolithium compounds.[4] Another important method is the hydrostannylation of alkenes and alkynes, which involves the addition of a tin hydride across a multiple bond.
Palladium-Catalyzed Cross-Coupling: The Stille Reaction
The Stille reaction is a cornerstone of carbon-carbon bond formation, coupling an organostannane with an organic electrophile, typically an organic halide or triflate, in the presence of a palladium catalyst.[3] This reaction is prized for its broad functional group tolerance, allowing for its application late in complex synthetic routes.[5]
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetramethyltin | C4H12Sn | CID 11661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triphenyltin chloride - Wikipedia [en.wikipedia.org]
- 4. Tetramethyltin - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Fluoro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for 4-Fluoro-3-(tributylstannyl)pyridine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document presents predicted NMR data based on the analysis of analogous compounds, including various fluoropyridines and organotin derivatives. The methodologies for synthesis and NMR analysis are based on established protocols for similar chemical entities.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These values are estimations derived from spectral data of structurally related compounds.
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.3 - 8.5 | d | ³J(H-F) ≈ 3-5 |
| H-5 | 7.0 - 7.2 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7 |
| H-6 | 8.4 - 8.6 | d | ³J(H-H) ≈ 5-6 |
| Sn-CH₂(α) | 1.0 - 1.2 | t | ³J(H-H) ≈ 7-8, ²J(¹¹⁹Sn-¹H) ≈ 50-60 |
| Sn-(CH₂)₂-CH₂(β,γ) | 1.2 - 1.6 | m | - |
| Sn-(CH₂)₃-CH₃(δ) | 0.8 - 0.9 | t | ³J(H-H) ≈ 7-8 |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| C-2 | 148 - 152 | ²J(C-F) ≈ 15-25 |
| C-3 | 130 - 135 | ²J(C-F) ≈ 20-30, ¹J(¹¹⁹Sn-¹³C) ≈ 400-500 |
| C-4 | 160 - 165 | ¹J(C-F) ≈ 240-260 |
| C-5 | 120 - 125 | ³J(C-F) ≈ 3-5 |
| C-6 | 145 - 150 | ⁴J(C-F) ≈ 1-3 |
| Sn-CH₂(α) | 9 - 11 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-350 |
| Sn-CH₂-CH₂(β) | 29 - 31 | ²J(¹¹⁹Sn-¹³C) ≈ 20-25 |
| Sn-(CH₂)₂-CH₂(γ) | 27 - 29 | ³J(¹¹⁹Sn-¹³C) ≈ 60-70 |
| Sn-(CH₂)₃-CH₃(δ) | 13 - 15 | ⁴J(¹¹⁹Sn-¹³C) ≈ n.d. |
n.d. = not determined
Table 3: Predicted ¹⁹F and ¹¹⁹Sn NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference Standard |
| ¹⁹F | -90 to -120 | CFCl₃ |
| ¹¹⁹Sn | -40 to -60 | SnMe₄ |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and NMR analysis of this compound.
Synthesis Protocol: Stannylation of 3-Bromo-4-fluoropyridine
A common route to arylstannanes is the reaction of an aryl halide with a tin reagent.
-
Reaction Setup: To a solution of 3-bromo-4-fluoropyridine (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR: Acquire the carbon NMR spectrum with proton decoupling. A sufficient number of scans are required to obtain a good signal-to-noise ratio, especially for the carbon atoms directly bonded to tin, which may show broadening or splitting due to coupling with the tin isotopes. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
-
¹⁹F NMR: Acquire the fluorine NMR spectrum. The chemical shifts are typically referenced to an external standard such as CFCl₃ (δ 0 ppm).[1][2][3]
-
¹¹⁹Sn NMR: Acquire the tin NMR spectrum. Tetramethyltin (SnMe₄) is commonly used as an external reference (δ 0 ppm).[4][5]
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
References
Stability and Storage of 4-Fluoro-3-(tributylstannyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and storage parameters for 4-Fluoro-3-(tributylstannyl)pyridine. Due to the limited availability of specific stability data for this compound, this guide also incorporates information on the general stability and handling of organotin compounds and fluorinated pyridines to provide a thorough understanding of best practices.
Core Concepts: Stability and Storage
Proper storage and handling of this compound are critical to ensure its integrity and prevent degradation, which can impact experimental outcomes and pose safety risks. The stability of this organometallic compound is influenced by factors such as temperature, light, moisture, and air.
Recommended Storage Conditions
To maintain the quality of this compound, specific temperature-controlled storage is essential. The following table summarizes the recommended storage conditions based on available supplier data.
| Parameter | Condition | Duration |
| Temperature | -4°C | Short-term (1-2 weeks) |
| -20°C | Long-term (1-2 years) |
It is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
General Stability of Related Compounds
In the absence of specific, quantitative stability data for this compound, understanding the stability of its core chemical moieties—the tributyltin group and the 4-fluoropyridine ring—provides valuable insights.
Tributyltin Compounds
Tributyltin (TBT) compounds are known to undergo degradation through the cleavage of the tin-carbon bond. This process can be initiated by various environmental factors.
| Degradation Pathway | Influencing Factors | Primary Degradation Products |
| Dealkylation | Light (Photolysis), Microorganisms | Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin |
| Hydrolysis | Extreme pH conditions | Generally slow under neutral environmental conditions |
The primary degradation pathway for tributyltin compounds involves sequential dealkylation, leading to less toxic dibutyltin and monobutyltin derivatives, and ultimately to inorganic tin.
4-Fluoropyridine
The 4-fluoropyridine moiety is generally stable but can be susceptible to nucleophilic substitution, particularly under acidic conditions. The fluorine atom can be displaced by strong nucleophiles. It is important to avoid acidic environments to prevent the degradation of the pyridine ring.
Handling and Safety Precautions
Organotin compounds are toxic and require careful handling to prevent exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect clothing.
Handling Procedures:
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of skin contact, wash the affected area immediately with soap and water.
-
For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Waste Disposal:
-
Dispose of waste containing this compound and other organotin compounds as hazardous waste in accordance with local, state, and federal regulations.
-
Contaminated labware should be decontaminated. A common procedure involves soaking glassware in a bleach solution or a nitric acid bath overnight to oxidize the organotin compounds to less harmful inorganic tin oxides.
Experimental Protocols: Stability Assessment
For researchers needing to perform their own stability studies, the following is a general experimental workflow based on established analytical methods for organotin compounds.
Analytical Methods
The purity and degradation of this compound can be assessed using various analytical techniques.
| Analytical Method | Description |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A common method for the analysis of organotin compounds. Derivatization may be required to increase volatility. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Offers the advantage of analyzing the compound without the need for derivatization, which can simplify sample preparation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the degradation of the parent compound and identify the structure of degradation products. |
Disclaimer: The information provided in this guide is intended for experienced researchers and professionals. All handling and experimental procedures should be conducted in a controlled laboratory setting with appropriate safety precautions. The stability of this compound may vary depending on the specific conditions of use and storage. It is recommended to perform in-house stability studies for critical applications.
Navigating the Synthesis of 4-Fluoro-3-(tributylstannyl)pyridine: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Guide to the Synthesis of the non-commercially available 4-Fluoro-3-(tributylstannyl)pyridine, a Potentially Valuable Building Block in Pharmaceutical Research and Development.
Section 1: Synthesis of 4-Fluoropyridine
The initial precursor, 4-fluoropyridine, can be synthesized from the commercially available 4-aminopyridine via a Balz-Schiemann reaction. This reaction involves the diazotization of the amino group followed by fluorination.
Experimental Protocol: Synthesis of 4-Fluoropyridine
A detailed experimental procedure for the synthesis of 4-fluoropyridine has been reported and is summarized below.[1]
| Reagent/Parameter | Quantity/Value |
| 4-Aminopyridine | 14.4 g (153 mmol) |
| 42% aq. HBF4 | As required |
| Sodium nitrite | 12.0 g (174 mmol) |
| Reaction Temperature | 5-10 °C |
| Solvent | Water, Dichloromethane |
| Work-up | Extraction and Distillation |
Procedure:
-
4-Aminopyridine is dissolved in a 42% aqueous solution of HBF4 with heating and then cooled to form 4-pyridylammonium tetrafluoroborate crystals.
-
A solution of sodium nitrite is added slowly while maintaining the temperature between 5-9 °C.
-
After the addition is complete, the reaction is stirred for an additional 30 minutes and then allowed to warm to room temperature.
-
The reaction mixture is carefully added to a sodium bicarbonate solution to neutralize the acid.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and then with calcium hydride.
-
The solvent is removed by distillation to yield 4-fluoropyridine.
Section 2: Synthesis of 3-Iodo-4-fluoropyridine
Section 3: Stille Coupling to Yield this compound
The final step is a palladium-catalyzed Stille cross-coupling reaction between 3-iodo-4-fluoropyridine and a tributyltin source, typically hexabutylditin. The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[3]
Experimental Protocol: Stille Coupling
The following is a general procedure for a Stille coupling reaction which can be adapted for the synthesis of this compound.[4][5][6]
| Reagent/Parameter | Suggested Quantity/Value |
| 3-Iodo-4-fluoropyridine | 1 equivalent |
| Hexabutylditin | 1.1 equivalents |
| Palladium Catalyst (e.g., Pd(PPh3)4) | 0.05 equivalents |
| Solvent | Anhydrous Toluene or DMF |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 3-iodo-4-fluoropyridine and the solvent.
-
Add the palladium catalyst and hexabutylditin.
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The work-up typically involves filtration to remove the catalyst, followed by an aqueous wash. A common method to remove tin byproducts is to wash the organic layer with a saturated aqueous solution of potassium fluoride.[4]
-
The crude product is then purified by column chromatography.
Overall Synthetic Pathway
The complete synthetic route from 4-aminopyridine to this compound is a three-step process.
Safety and Handling
Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3] All waste containing tin byproducts should be disposed of according to institutional safety guidelines.
This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize the reaction conditions for their specific laboratory settings.
References
A Comprehensive Technical Guide to the Safe Handling of Tributyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety protocols and handling procedures for tributyltin (TBT) compounds in a laboratory setting. Tributyltins are highly toxic organotin compounds that pose significant health and environmental risks. Strict adherence to the guidelines outlined in this document is imperative to ensure the safety of laboratory personnel and the protection of the environment.
Health Hazards of Tributyltin Compounds
Tributyltin compounds are potent toxicants with a range of acute and chronic health effects. Exposure can occur through inhalation, ingestion, and skin contact.[1] The toxicity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom, with tri-substituted organotins like TBT being among the most toxic.[2]
Acute Effects:
-
Skin and Eye Irritation: TBT compounds are highly irritating to the skin and eyes, and direct contact can lead to chemical burns.[1][3]
-
Respiratory Issues: Inhalation of TBT aerosols or dust can cause respiratory tract irritation, dizziness, and breathing difficulties.[1][4]
-
Gastrointestinal Distress: Ingestion can lead to nausea, vomiting, abdominal cramps, and diarrhea.[4][5]
-
Neurological Damage: Acute exposure to high concentrations may affect the central nervous system.[2]
Chronic Effects:
-
Immunotoxicity: TBT is known to be toxic to the thymus gland, which can impair T-cell-mediated immune functions.[4][5]
-
Endocrine Disruption: TBT is a known endocrine-disrupting chemical (EDC). It can interfere with hormonal systems by interacting with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[6]
-
Reproductive and Developmental Toxicity: TBT is suspected of damaging fertility and harming unborn children.[3]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs.[3][7]
Quantitative Toxicity and Exposure Data
The following tables summarize key quantitative data regarding the toxicity of tributyltin compounds and the established occupational exposure limits.
Table 1: Acute Toxicity Data for Tributyltin Compounds
| Compound/Species | Exposure Route | LD50/LC50 Value | Reference |
| Tributyltin Oxide (TBTO) | Oral (Rat, Mouse) | 55 - 87 mg/kg | [8] |
| Tributyltin Oxide (TBTO) | Dermal (Rat, Mouse) | 200 mg/kg | [8] |
| Tributyltin Oxide (TBTO) | Dermal (Rabbit) | 900 mg/kg | [8] |
| Tributyltin Oxide (TBTO) | Inhalation (Rat, 4h) | 77 mg/m³ (total particles) | [9] |
| Tributyltin Oxide (TBTO) | Inhalation (Rat, 4h) | 65 mg/m³ (<10 µm particles) | [9] |
| Tributyltin Chloride (TBTCl) | Aquatic (Artemia salina, female, 24h) | 94.72 ng/L | [10] |
| Tributyltin Chloride (TBTCl) | Aquatic (Artemia salina, male, 24h) | 146.99 ng/L | [10] |
| Tributyltin (TBT) | Aquatic (Freshwater Fish, 96h) | 2.6 - 13 µg/L |
Table 2: Occupational Exposure Limits for Organic Tin Compounds (as Sn)
| Organization | Limit Type | Value | Notes |
| ACGIH | TLV-TWA | 0.1 mg/m³ | Skin Notation; Not classifiable as a human carcinogen (A4)[4] |
| ACGIH | TLV-STEL | 0.2 mg/m³ | Skin Notation[4][11] |
| OSHA | PEL-TWA | 0.1 mg/m³ | [11] |
| NIOSH | REL-TWA (up to 10h) | 0.1 mg/m³ | |
| Japan | ADI (Tentative) | 1.6 µg/kg/day | [12] |
ACGIH: American Conference of Governmental Industrial Hygienists; TLV-TWA: Threshold Limit Value - Time-Weighted Average; TLV-STEL: Threshold Limit Value - Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; PEL-TWA: Permissible Exposure Limit - Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; REL-TWA: Recommended Exposure Limit - Time-Weighted Average; ADI: Acceptable Daily Intake.
Signaling Pathways of Tributyltin Toxicity
Tributyltin compounds exert their toxic effects through multiple signaling pathways. A primary mechanism involves the induction of oxidative stress and subsequent apoptosis (programmed cell death). TBT has also been identified as an endocrine disruptor, interfering with nuclear receptor signaling.
References
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ICSC 1282 - TRIBUTYLTIN OXIDE [chemicalsafety.ilo.org]
- 5. oregon.gov [oregon.gov]
- 6. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Median lethal concentration (LC50) and morphological effects of tributyltin chloride (TBTCl) on male and female Artemia salina - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 11. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 12. Tributyltin compounds (PIM G018) [inchem.org]
4-Fluoro-3-(tributylstannyl)pyridine: A Technical Guide for Researchers
An In-depth Review of Synthesis, Properties, and Applications in Drug Development
For researchers, scientists, and professionals in drug development, 4-Fluoro-3-(tributylstannyl)pyridine serves as a critical building block in the synthesis of complex organic molecules. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the introduction of a 4-fluoropyridin-3-yl moiety into a target molecule. This guide provides a comprehensive overview of its synthesis, predicted properties, and key applications, with a focus on detailed experimental protocols and mechanistic insights.
Synthesis of this compound
The direct synthesis of this compound is not well-documented in publicly available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of its precursors: 4-fluoropyridine and 3-halopyridines, followed by a stannylation reaction. The proposed pathway involves two main stages: the synthesis of 4-fluoropyridine and its subsequent bromination and stannylation.
Stage 1: Synthesis of 4-Fluoropyridine
4-Fluoropyridine can be synthesized from 4-aminopyridine via a Balz-Schiemann reaction.[1] This method involves the diazotization of 4-aminopyridine with a nitrite source in the presence of a fluoride source, followed by thermal decomposition of the resulting diazonium salt.
Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [1]
-
Diazotization: In a suitable reaction vessel, 4-aminopyridine (1 equivalent) is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) is added dropwise to the cooled solution while maintaining the temperature below 10 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Decomposition: The resulting diazonium salt solution is then gently warmed to room temperature and subsequently heated to induce thermal decomposition, leading to the formation of 4-fluoropyridine. The reaction progress can be monitored by the evolution of nitrogen gas.
-
Work-up and Purification: The reaction mixture is neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude 4-fluoropyridine can be purified by vacuum distillation.
Stage 2: Bromination of 4-Fluoropyridine and Subsequent Stannylation
Following the synthesis of 4-fluoropyridine, the next step involves the regioselective introduction of a bromine atom at the 3-position. This can be achieved through electrophilic aromatic substitution. The resulting 3-bromo-4-fluoropyridine can then be converted to the target compound via a lithium-halogen exchange followed by reaction with tributyltin chloride. A similar procedure has been described for the synthesis of 2-(Tributylstannyl)pyridine.[2]
Experimental Protocol: Synthesis of this compound
-
Bromination (Illustrative): To a solution of 4-fluoropyridine in a suitable solvent (e.g., sulfuric acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized. The product, 3-bromo-4-fluoropyridine, is extracted, dried, and purified by column chromatography or distillation.
-
Stannylation: [2] A solution of 3-bromo-4-fluoropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Tributyltin chloride (1.2 equivalents) is then added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours at this temperature and then warmed to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Proposed synthesis of this compound.
Predicted Physicochemical and Spectroscopic Data
While experimental data for this compound is scarce, its properties can be predicted based on data from analogous compounds such as 3-(Tributylstannyl)pyridine and various fluoropyridines.[3][4][5][6][7][8]
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₁₇H₃₀FNSn |
| Molecular Weight | 386.13 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | > 200 °C (decomposes) |
| ¹H NMR (CDCl₃, δ) | ~8.4-8.6 (m, 2H), ~7.0-7.2 (m, 1H), 0.9-1.6 (m, 27H) |
| ¹³C NMR (CDCl₃, δ) | ~160-165 (d, JCF), ~150-155 (d), ~140-145 (d), ~120-125 (d), 10-30 |
| ¹⁹F NMR (CDCl₃, δ) | -70 to -90 ppm (relative to CFCl₃)[9] |
| ¹¹⁹Sn NMR (CDCl₃, δ) | ~ -5 to +5 ppm |
Note: The predicted NMR chemical shifts are estimations and may vary based on the solvent and other experimental conditions. The coupling constants (J-values) for the fluorine and tin isotopes would provide significant structural information.
Applications in Organic Synthesis: The Stille Coupling Reaction
The primary application of this compound is as a coupling partner in the Stille cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannane and an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate. The Stille reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.
General Experimental Protocol: Stille Coupling of this compound
-
Reaction Setup: To a degassed solution of an organic halide or triflate (1 equivalent) in a suitable solvent (e.g., DMF, toluene, or dioxane), is added this compound (1.1-1.5 equivalents).
-
Catalyst and Ligand Addition: A palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equivalents) or PdCl₂(PPh₃)₂ (0.01-0.05 equivalents), is added to the mixture. In some cases, a ligand such as triphenylphosphine (PPh₃) or a copper(I) co-catalyst may be added to improve the reaction rate and yield.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and may be treated with an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of functionalized pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals. While direct experimental data is limited, this guide provides a robust framework for its synthesis and application based on well-established chemical principles and analogous reactions. The detailed protocols and mechanistic diagrams serve as a practical resource for researchers aiming to incorporate the 4-fluoropyridin-3-yl motif into their target molecules, facilitating the development of new and improved chemical entities. Researchers should, however, exercise caution due to the toxicity of organotin compounds and perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]
- 6. 3-(Tributylstannyl)pyridine | C17H31NSn | CID 3483848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Stille Coupling of 4-Fluoro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Stille cross-coupling reaction of 4-Fluoro-3-(tributylstannyl)pyridine with various aryl and heteroaryl halides. The Stille coupling is a versatile and powerful synthetic tool for the formation of carbon-carbon bonds, offering broad functional group tolerance and relatively mild reaction conditions.[1][2] These characteristics make it particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients. This protocol outlines the requisite materials, step-by-step experimental procedures, and data for the successful synthesis of 4-fluoro-3-arylpyridines, key scaffolds in medicinal chemistry.
Introduction
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, is a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds.[1][2] Organotin reagents are advantageous due to their stability in the presence of air and moisture, and their compatibility with a wide range of functional groups, which often circumvents the need for protecting groups.[1] However, the toxicity of organotin compounds necessitates careful handling and appropriate disposal methods.
This application note focuses on the use of this compound as a building block for the synthesis of functionalized 4-fluoropyridine derivatives. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Therefore, efficient methods for the synthesis of fluorinated pyridines are of high interest in drug discovery and development.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Stille coupling reaction is well-established and involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent (this compound) exchanges its pyridyl group with the halide on the Pd(II) center.
-
Reductive Elimination: The coupled product (4-fluoro-3-arylpyridine) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Fluoro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction utilizing 4-Fluoro-3-(tributylstannyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic importance of the fluorinated pyridine motif in modulating the physicochemical and pharmacokinetic properties of bioactive molecules.
Introduction
The palladium-catalyzed Stille cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the reaction of an organostannane (in this case, this compound) with an organic halide or pseudohalide in the presence of a palladium catalyst. The reaction is valued for its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the stability of the organostannane reagent to air and moisture.[1][2]
The 4-fluoro-3-pyridyl moiety is a key structural component in numerous pharmaceutical candidates. The fluorine atom can significantly influence properties such as pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Consequently, efficient methods for the incorporation of this fragment are highly sought after in the development of novel therapeutics.
Reaction Principle and Mechanism
The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group (in this case, the 4-fluoro-3-pyridyl group) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Applications in Medicinal Chemistry
The 4-fluoro-3-pyridyl scaffold is a privileged structural motif in modern drug discovery. Its incorporation into small molecules can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, fluorinated pyridines are present in a variety of kinase inhibitors and other therapeutic agents, where the fluorine atom can form key interactions with the target protein or modulate the electronics of the pyridine ring to enhance binding or reduce metabolic degradation.
Experimental Protocols
The following protocols are generalized procedures for the Stille cross-coupling of this compound with aryl halides. Optimization of the reaction conditions (e.g., catalyst, ligand, solvent, temperature, and base) may be necessary for specific substrates.
General Procedure for Stille Coupling
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, AsPh₃, P(t-Bu)₃) (if not using a pre-formed catalyst complex)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Optional: Additive (e.g., CuI, CsF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Protocol 1: General Conditions
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and ligand (if necessary).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Add this compound (1.1 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir under argon.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions with Copper(I) Iodide Co-catalyst
The addition of a copper(I) salt, such as CuI, can sometimes accelerate the rate of Stille couplings.
-
Follow steps 1-3 of Protocol 1.
-
Add CuI (0.2 eq) to the reaction flask.
-
Add anhydrous solvent (e.g., DMF).
-
Add this compound (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Proceed with monitoring, workup, and purification as described in Protocol 1.
Data Presentation
The following table summarizes representative data for the Stille cross-coupling of this compound with various aryl halides. Please note that specific yields are highly dependent on the substrate and reaction conditions. The data presented here is a compilation of typical outcomes based on the general reactivity of similar substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 75-85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 65-75 |
| 4 | 2-Iodothiophene | PdCl₂(PPh₃)₂ (5) | - | Toluene | 110 | 12 | 70-80 |
| 5 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Dioxane | 100 | 10 | 78-88 |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, solvents, and temperatures. The addition of CuI or fluoride salts (e.g., CsF) can sometimes improve the reaction rate and yield.
-
Homocoupling of the Stannane: This side reaction can occur, especially at higher temperatures. Using a slight excess of the aryl halide or adding a radical scavenger may mitigate this issue.
-
Removal of Tin Byproducts: Tributyltin halides can be difficult to remove during purification. A potassium fluoride wash is a standard and effective method for precipitating these byproducts as insoluble tributyltin fluoride.
-
Toxicity: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All waste containing tin compounds must be disposed of according to institutional safety guidelines.
Conclusion
The palladium-catalyzed Stille cross-coupling of this compound is a robust and versatile method for the synthesis of 3-aryl-4-fluoropyridines. These compounds are valuable intermediates in the discovery and development of new pharmaceuticals. The protocols and data provided herein serve as a guide for researchers to effectively utilize this important synthetic transformation. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
Application Notes: Suzuki Coupling for the Synthesis of Fluorinated Pyridines in Drug Discovery
Introduction
Fluorinated pyridine derivatives are crucial structural motifs in modern drug discovery. The strategic incorporation of fluorine into the pyridine scaffold can significantly enhance a molecule's pharmacological profile, including its metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing these valuable compounds, enabling the formation of carbon-carbon bonds between a fluorinated pyridine and various (hetero)aryl partners.[4][5] This reaction is widely employed in the pharmaceutical industry to generate extensive libraries of novel compounds for therapeutic development.[1]
These notes provide an overview of the application of Suzuki coupling for the synthesis of fluorinated pyridines, including optimized reaction conditions and detailed experimental protocols.
Applications in Medicinal Chemistry
The 2-fluoro-3-arylpyridine scaffold, readily accessible through Suzuki coupling, is a key component in numerous biologically active compounds.[4] Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influencing drug-receptor interactions and potentially improving target selectivity.[3] Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life and enhance its pharmacokinetic properties.[1][3]
Fluorinated pyridine derivatives have shown promise in a variety of therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate fluorinated pyridine structures to enhance their potency and metabolic stability.[1]
-
Inflammatory Diseases: These compounds are explored for their potential to modulate inflammatory pathways.[3]
-
Neurological Disorders: The ability of fluorine to improve blood-brain barrier penetration makes these scaffolds attractive for developing treatments for central nervous system (CNS) diseases.[3]
Key Reaction Data: Suzuki Coupling of Fluorinated Pyridines
The success of the Suzuki-Miyaura coupling of fluorinated pyridines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative conditions for the coupling of various fluorinated pyridine substrates.
Table 1: Coupling of 2-Fluoropyridine-3-boronic Acid with (Hetero)aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | High |
| 2 | 3-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | Good |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | PPh₃ | Cs₂CO₃ | Toluene/H₂O | 90 | Moderate |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos | KF | THF | 80 | High |
Data synthesized from multiple sources for illustrative purposes.[4][5][6]
Table 2: Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with (Hetero)aryl Boronic Acids/Esters
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | 1,4-Dioxane | 100 | 89 |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | 1,4-Dioxane | 100 | 75 |
| 3 | 3-Furylboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 65 | 68 |
| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | 1,4-Dioxane | 100 | 55 |
Yields are reported from studies using PyFluor as the electrophilic partner.[7][8]
Visualizing the Process
Catalytic Cycle and Experimental Workflow
The efficiency of the Suzuki coupling relies on a well-defined catalytic cycle involving a palladium catalyst. A typical experimental workflow ensures the reaction proceeds under optimal, inert conditions to maximize yield and minimize side products.
Role in Drug Discovery: Kinase Inhibition
Fluorinated pyridines synthesized via Suzuki coupling are often designed as inhibitors of protein kinases, which are critical targets in oncology. The pyridine core can act as a "hinge-binder," forming hydrogen bonds within the ATP-binding site of the kinase, while the appended aryl group explores other pockets to enhance potency and selectivity.
Detailed Experimental Protocols
Protocol 1: General Procedure for Coupling 2-Fluoropyridine-3-boronic Acid with an Aryl Bromide
This protocol provides a robust starting point for the coupling of 2-fluoropyridine-3-boronic acid with various aryl bromides using a standard palladium catalyst.[4]
Materials:
-
2-Fluoropyridine-3-boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask), magnetic stir bar, heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoropyridine-3-boronic acid, the aryl bromide, potassium carbonate, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[6]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-arylpyridine.[5][6]
Protocol 2: Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with a Boronic Acid Pinacol Ester
This protocol is adapted for the use of PyFluor, a stable electrophile, with a more robust boronic acid pinacol ester, which is less prone to protodeboronation.[8][9]
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor) (1.0 equiv, e.g., 0.3 mmol)
-
(Hetero)aryl boronic acid pinacol ester (1.5 equiv, e.g., 0.45 mmol)
-
Pd(dppf)Cl₂ (0.1 equiv, e.g., 0.03 mmol)
-
Sodium Phosphate (Na₃PO₄), anhydrous (3.0 equiv, e.g., 0.9 mmol)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Sealable reaction vial (e.g., 1-dram vial)
Procedure:
-
Reaction Setup: In a 1-dram vial equipped with a magnetic stir bar, combine PyFluor, the boronic acid pinacol ester, Pd(dppf)Cl₂, and Na₃PO₄.[8]
-
Solvent Addition: Add 1,4-dioxane and water (e.g., 0.8 mL dioxane and 0.2 mL water for a 4:1 mixture).[8]
-
Reaction: Cap the vial tightly and place it in a preheated heating block or oil bath at 65-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via LC-MS or ¹H NMR (using an internal standard if quantitative analysis is needed).[7]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Deactivation: Pyridine nitrogen coordinates to the palladium center. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the metal.[4] |
| Inefficient Transmetalation: Particularly with electron-deficient pyridines. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). Increase reaction temperature.[6] | |
| Protodeboronation | Boronic Acid Instability: The C-B bond is cleaved by water/base before coupling. | Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[6][9] Employ anhydrous solvents or a controlled, minimal amount of water.[9] |
| Homocoupling | Presence of Oxygen: Facilitates oxidative homocoupling of the boronic acid. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents before use.[6] |
This table is a summary of common issues and solutions.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Fluoro-3-(tributylstannyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(tributylstannyl)pyridine is a valuable organometallic building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a fluorinated pyridine ring functionalized with a tributylstannyl group, allows for the strategic introduction of a 4-fluoropyridin-3-yl moiety into target molecules. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final compound, such as metabolic stability, binding affinity, and lipophilicity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, particularly focusing on its application in the development of kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary application of this compound is in Stille cross-coupling reactions. This versatile reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of sp²-hybridized carbon atoms (e.g., from aryl, heteroaryl, or vinyl halides/triflates).[2][3] This methodology is particularly relevant in the synthesis of kinase inhibitors, where the pyridine scaffold can act as a crucial pharmacophore, often involved in hydrogen bonding interactions with the kinase hinge region.
A significant application lies in the synthesis of substituted pyridinyl-pyrimidines, which are core structures in a number of potent and selective Aurora kinase inhibitors.[1][4] Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for anticancer drug development.[1][5] The 4-fluoropyridin-3-yl group introduced via this compound can occupy the ATP-binding pocket of the kinase, with the fluorine atom potentially forming favorable interactions and enhancing the inhibitory activity of the compound.
Data Presentation
Table 1: Typical Reactants for Stille Coupling with this compound
| Coupling Partner (Ar-X) | Product Substructure | Potential Therapeutic Area |
| 2-Chloro-4-aminopyrimidine | 4-Amino-2-(4-fluoropyridin-3-yl)pyrimidine | Oncology (Kinase Inhibition) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 5-(4-Fluoropyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | Oncology (Kinase Inhibition) |
| 4-Iodoaniline | 4-(4-Fluoropyridin-3-yl)aniline | General Drug Discovery |
| 2-Bromothiophene | 2-(4-Fluoropyridin-3-yl)thiophene | General Drug Discovery |
Table 2: Representative Stille Coupling Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | [6][7] |
| Ligand | Triphenylphosphine (if not using a pre-formed complex) | [6] |
| Solvent | Anhydrous, degassed 1,4-Dioxane or Toluene | General Protocol |
| Base (optional) | None typically required, but can sometimes accelerate the reaction | [7] |
| Temperature | 80-110 °C | General Protocol |
| Reaction Time | 12-24 hours | General Protocol |
| Typical Yield | 60-90% | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Stille Cross-Coupling of this compound with an Aryl Halide
This protocol describes a general method for the synthesis of 4-fluoro-3-arylpyridines, which are key intermediates for various kinase inhibitors.
Materials:
-
This compound (CAS: 259807-88-0)
-
Aryl halide (e.g., 2-chloro-4-aminopyrimidine)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous, degassed 1,4-dioxane or toluene via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Ensure the flask is equipped with a condenser and remains under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-3-arylpyridine.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 4-fluoro-3-arylpyridines.
Signaling Pathway
Caption: Simplified Aurora A kinase signaling pathway in mitosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Stille Coupling [organic-chemistry.org]
Synthesis of Biarylpyridines Using Organostannanes: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biarylpyridines utilizing organostannanes, primarily through the palladium-catalyzed Stille cross-coupling reaction. Biarylpyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.[1][2] The Stille reaction offers a versatile and reliable method for the formation of carbon-carbon bonds between aromatic rings, accommodating a wide range of functional groups under relatively mild conditions.[3]
I. Introduction to the Stille Coupling for Biarylpyridine Synthesis
The Stille cross-coupling reaction is a powerful tool in organic synthesis that involves the reaction of an organostannane (organotin) compound with an organic halide or triflate, catalyzed by a palladium complex.[4][5][6] For the synthesis of biarylpyridines, this typically involves the coupling of a pyridylstannane with a halo- or trifluoromethanesulfonyl-substituted pyridine.
Key Advantages:
-
Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups, making it suitable for the synthesis of complex molecules.[3]
-
Mild Reaction Conditions: Stille couplings can often be carried out under mild conditions, which helps to preserve sensitive functional groups.[7]
-
Stability of Reagents: Organostannanes are generally stable to air and moisture, facilitating their handling and storage.[3][4]
Important Consideration:
-
Toxicity: A significant drawback of the Stille coupling is the toxicity of organotin compounds.[1][4] Appropriate safety precautions must be taken, and methods for the removal of tin byproducts are essential.
II. Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Stille reaction is a well-established process involving three primary steps: oxidative addition, transmetalation, and reductive elimination.
The general experimental workflow for the synthesis of biarylpyridines via Stille coupling is outlined below.
III. Experimental Protocols
Protocol 1: Synthesis of 2-(Tributylstannyl)pyridine
This protocol describes the synthesis of a common organostannane precursor required for the Stille coupling.
Materials:
-
2-Bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Tributyltin chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine (1.0 eq).
-
Dissolve the 2-bromopyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
To the resulting mixture, slowly add tributyltin chloride (1.0-1.1 eq) dropwise at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours, then allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate mixture) to obtain 2-(tributylstannyl)pyridine as a liquid. A yield of approximately 94-98% can be expected.[8][9]
Protocol 2: Synthesis of a 2,2'-Bipyridine Derivative via Stille Coupling
This protocol provides a general procedure for the Stille coupling of a bromopyridine with 2-(tributylstannyl)pyridine.
Materials:
-
A substituted bromopyridine (e.g., 5-bromo-2-methylpyridine)
-
2-(Tributylstannyl)pyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., toluene, DMF, or dioxane)
-
Saturated aqueous potassium fluoride (KF) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask, dissolve the bromopyridine (1.0 eq), 2-(tributylstannyl)pyridine (1.1-1.2 eq), and the palladium catalyst (0.01-0.05 eq) in the chosen anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature between 80-110 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF to precipitate the tin byproducts as a solid, which can then be filtered off.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biarylpyridine.
IV. Quantitative Data
The following table summarizes representative data for the synthesis of various biarylpyridines using the Stille coupling reaction.
| Entry | Halopyridine | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | 110 | 16 | 85 |
| 2 | 3-Bromopyridine | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | DMF | 100 | 12 | 78 |
| 3 | 4-Bromopyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Dioxane | 100 | 24 | 82 |
| 4 | 2,6-Dibromopyridine | 2-(Tributylstannyl)pyridine (2.2 eq) | Pd(PPh₃)₄ | Toluene | 110 | 24 | 75 |
| 5 | 5-Bromo-2-methoxypyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | DMF | 90 | 18 | 88 |
| 6 | 2-Iodopyridine | 3-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | Toluene | 90 | 10 | 91 |
Note: The data presented are representative examples and may vary depending on the specific substrates and reaction conditions used. Optimization may be required for specific applications.
V. Applications in Drug Development
The biarylpyridine motif is a key structural component in many pharmaceutical agents due to its ability to act as a versatile scaffold for molecular recognition and its favorable pharmacokinetic properties. The Stille coupling reaction has been employed in the synthesis of various biologically active molecules.
For example, the pyrrolo[2,1-c][8][10]benzodiazepine (PBD) family of compounds, which exhibit significant cytotoxicity and are of interest as anticancer agents, have been functionalized at the C2-position with various substituents using the Stille coupling reaction.[11] Additionally, the synthesis of risperidone, an antipsychotic medication, has been achieved using a Stille reaction in a novel synthetic route.[12] The flexibility of the Stille coupling allows for the late-stage functionalization of complex molecules, which is a valuable strategy in drug discovery for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
VI. Conclusion
The synthesis of biarylpyridines using organostannanes via the Stille coupling reaction is a robust and widely applicable method for academic and industrial researchers. The protocols and data presented herein provide a comprehensive guide for the practical application of this methodology. While the toxicity of organotin reagents necessitates careful handling and purification, the high functional group tolerance and mild reaction conditions make the Stille coupling an invaluable tool in the synthesis of complex biarylpyridine-containing molecules for drug development and materials science.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stille Reaction with Halo-pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for the Palladium-catalyzed Stille cross-coupling reaction of halo-pyridines. The protocols detailed herein are intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into reaction optimization and execution.
Introduction
The Stille reaction is a versatile and powerful carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide variety of functional groups and the relative stability of organotin reagents to air and moisture.[3][4]
When applied to halo-pyridines, the Stille reaction provides a valuable tool for the synthesis of functionalized pyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds. The reactivity of halo-pyridines in the Stille coupling generally follows the order of I > Br > OTf > Cl, consistent with the oxidative addition step in the catalytic cycle.[3] Careful selection of the palladium catalyst, ligands, solvent, and additives is crucial for achieving high yields and selectivity, particularly with less reactive chloro-pyridines. Additives such as copper(I) iodide (CuI) can accelerate the reaction by facilitating the transmetalation step, which is often rate-determining.[5]
General Reaction Scheme
The general transformation for the Stille reaction of a halo-pyridine with an organostannane is depicted below:
Caption: General scheme of the Stille cross-coupling reaction.
Experimental Data Summary
The following tables summarize representative experimental conditions and outcomes for the Stille reaction with various halo-pyridines.
Table 1: Stille Coupling of 2-Halo-pyridines
| Entry | Halo-pyridine | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | CsF | 100 | 12 | 85 |
| 2 | 2-Bromopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 16 | 92 |
| 3 | 2-Iodopyridine | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | DMF | CuI (10) | 80 | 6 | 95 |
Table 2: Stille Coupling of 3-Halo-pyridines
| Entry | Halo-pyridine | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | - | 100 | 12 | 88 |
| 2 | 3-Bromopyridine | Tributyl(2-furyl)stannane | Pd₂(dba)₃ (1.5) | AsPh₃ (6) | NMP | - | 80 | 8 | 91 |
| 3 | 3-Iodopyridine | Tributyl(phenyl)stannane | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | CsF | 100 | 10 | 94 |
Table 3: Stille Coupling of 4-Halo-pyridines
| Entry | Halo-pyridine | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloropyridine | Tributyl(phenyl)stannane | Pd₂(dba)₃ (4) | P(t-Bu)₃ (8) | Toluene | CsF | 110 | 24 | 75 |
| 2 | 4-Bromopyridine | (Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | DMSO | - | 100 | 12 | 89 |
| 3 | 4-Iodopyridine | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (2) | - | DMF | CuI (5) | 90 | 4 | 96 |
Experimental Workflow
The general workflow for performing a Stille reaction with halo-pyridines involves several key steps, from reaction setup under an inert atmosphere to product isolation and purification.
Caption: A typical experimental workflow for the Stille reaction.
Detailed Experimental Protocols
The following are detailed protocols for representative Stille coupling reactions with different halo-pyridines.
Protocol 1: Stille Coupling of 3-Bromopyridine with Tributyl(vinyl)stannane
This protocol describes a standard Stille coupling procedure.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromopyridine and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous and degassed toluene via syringe, followed by tributyl(vinyl)stannane.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-vinylpyridine.
Protocol 2: Microwave-Assisted Stille Coupling of 2-Chloropyridine with Tributyl(phenyl)stannane
This protocol utilizes microwave irradiation to accelerate the coupling of a less reactive chloride substrate.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%)
-
Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
Procedure:
-
In a microwave reaction vessel, combine 2-chloropyridine, tributyl(phenyl)stannane, Pd₂(dba)₃, P(t-Bu)₃, and CsF.
-
Add anhydrous and degassed 1,4-dioxane.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 2-phenylpyridine.
Catalytic Cycle
The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inactive Catalyst: Use a fresh batch of palladium catalyst or a pre-catalyst.
-
Insufficient Temperature: Gradually increase the reaction temperature.
-
Poor Reagent Quality: Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent prior to use.
-
-
Side Reactions:
-
Homocoupling of Organostannane: This can be minimized by ensuring a strictly inert atmosphere and using a slight excess of the halo-pyridine.[1]
-
Proto-destannylation: The reaction of the organostannane with acidic protons can be avoided by using anhydrous conditions and a non-protic solvent.
-
-
Removal of Tin Byproducts:
Safety Precautions
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Palladium catalysts can be flammable and should be handled with care. All reactions should be conducted under an inert atmosphere to prevent the formation of explosive peroxides and to ensure catalyst longevity.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Catalyst Selection in the Stille Coupling of 4-Fluoro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of an optimal catalyst system for the Stille cross-coupling reaction of 4-Fluoro-3-(tributylstannyl)pyridine with various organic electrophiles. The Stille coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] The choice of catalyst, ligands, and additives is crucial for achieving high yields and reaction efficiency, particularly with heteroaromatic substrates like fluorinated pyridines.
Introduction to Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate.[1][3] The reaction is valued for its tolerance of a wide range of functional groups, neutral reaction conditions, and the stability of the organotin reagents to air and moisture.[1][4] However, a significant drawback is the toxicity of organotin compounds.[1][2]
The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The selection of an appropriate palladium catalyst and ligand system can significantly influence the rates of these steps and, consequently, the overall reaction outcome.
Catalyst and Ligand Selection
The choice of the palladium source and accompanying ligands is critical for a successful Stille coupling. Both Pd(0) and Pd(II) complexes can be used as catalyst precursors.[5] Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂).
Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. For challenging couplings, the use of specialized phosphine ligands can be beneficial.
Role of Additives
Additives can have a profound impact on the efficiency of Stille couplings. Copper(I) salts, such as copper(I) iodide (CuI), are frequently used as co-catalysts. They are believed to facilitate the transmetalation step, which is often the rate-determining step of the catalytic cycle. The presence of fluoride ions, typically from sources like cesium fluoride (CsF) or lithium fluoride (LiF), can also accelerate the reaction by forming a hypervalent tin species, which enhances the rate of transmetalation. Lithium chloride (LiCl) is another common additive that can improve reaction rates.
Experimental Protocols
Below are generalized protocols for the Stille coupling of this compound with an aryl bromide. These protocols should be optimized for specific substrates.
Protocol 1: General Screening Conditions with Pd(PPh₃)₄
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conditions with a Pd(II) Precatalyst and Additives
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Copper(I) iodide (CuI)
-
Lithium chloride (LiCl)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.08 eq), CuI (0.1 eq), and LiCl (2.0 eq).
-
Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous, degassed DMF (to achieve a concentration of 0.1-0.2 M).
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation: Catalyst System Comparison
The following table summarizes representative yields for the coupling of this compound with a generic aryl bromide using different catalyst systems. These values are illustrative and will vary depending on the specific substrates and reaction conditions.
| Catalyst (mol%) | Ligand (mol%) | Additive (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 75 |
| Pd₂(dba)₃ (2.5) | PPh₃ (10) | - | Dioxane | 100 | 16 | 82 |
| Pd(OAc)₂ (2) | P(o-tol)₃ (8) | - | DMF | 100 | 12 | 85 |
| Pd(PPh₃)₄ (5) | - | CuI (0.1) | DMF | 90 | 8 | 88 |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | CsF (2.0) | Toluene | 80 | 10 | 92 |
| PdCl₂(dppf) (3) | - | CuI (0.1) | NMP | 80 | 6 | 95 |
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Stille coupling reaction.
References
Application Notes and Protocols: Solvent Effects in Stille Reactions of Pyridylstannanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide is widely utilized in the pharmaceutical industry and materials science due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[1][2] Pyridylstannanes are particularly valuable building blocks, enabling the introduction of the ubiquitous pyridine moiety found in numerous biologically active compounds. It has been noted that 2-pyridylstannanes often participate in robust, scalable, and high-yielding reactions with aryl halides.[3]
The choice of solvent is a critical parameter in the optimization of Stille reactions, as it can significantly influence reaction rates, yields, and side product formation. The solvent can affect the solubility of reagents and catalysts, the stability of intermediates, and the rates of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] For pyridylstannanes, the solvent's role is further nuanced by the potential for the basic nitrogen atom of the pyridine ring to coordinate with the palladium catalyst or the tin reagent, an interaction that can be modulated by the solvent environment.
These application notes provide an overview of the common solvents used in Stille reactions of pyridylstannanes, summarize key experimental findings, and offer detailed protocols for researchers.
The Role of Solvents in the Stille Catalytic Cycle
The general mechanism of the Stille reaction involves a catalytic cycle with a palladium complex. The solvent can influence each step of this cycle. A simplified representation of the Stille catalytic cycle is shown below.
References
Application Notes and Protocols for the Stille Coupling of 4-Fluoro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that joins an organostannane (organotin) compound with an organic halide or pseudohalide.[1] Its significance in organic synthesis, particularly in the pharmaceutical and fine chemical industries, is due to its tolerance of a wide variety of functional groups and typically mild reaction conditions.[1][2] This document provides detailed application notes and protocols for the Stille coupling reaction of 4-fluoro-3-(tributylstannyl)pyridine, a valuable building block in medicinal chemistry for the synthesis of novel fluorinated pyridine derivatives.
The incorporation of fluorine into drug molecules can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1][3] Fluorinated pyridines, in particular, are important structural motifs in many pharmaceutical agents.[3] The use of this compound allows for the direct introduction of the 4-fluoropyridin-3-yl moiety into a wide range of molecular scaffolds. A significant consideration in all Stille couplings is the toxicity of organotin reagents and byproducts, which necessitates careful handling and rigorous purification of the final products.
Reaction Mechanism: The Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction has been extensively studied and proceeds through a catalytic cycle involving a palladium complex. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium center.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.
Experimental Protocols
Synthesis of 4-Fluoro-3-(aryl)pyridine
This protocol describes a typical laboratory-scale Stille coupling reaction.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask or similar)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), this compound (1.1-1.5 eq), and copper(I) iodide (0.1-0.2 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Add anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl iodide).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method (3 cycles).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Proceed with the workup and purification to remove organotin byproducts.
Workup and Purification:
The removal of toxic tributyltin byproducts is a critical step.
-
Wash the diluted reaction mixture with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least 30 minutes. This will precipitate the tin as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-fluoro-3-(aryl)pyridine.
Quantitative Data
The following table summarizes typical reaction parameters for the Stille coupling of 3-pyridylstannanes with aryl halides, which can be used as a starting point for optimizing the reaction of this compound.
| Parameter | Typical Range/Value | Notes |
| Organostannane | 1.1 - 1.5 equivalents | An excess is often used to drive the reaction to completion. |
| Aryl Halide | 1.0 equivalent | Typically the limiting reagent. Iodides and bromides are most common. |
| Palladium Catalyst | 2 - 5 mol% | Pd(PPh₃)₄ is common. Other Pd(0) or Pd(II) precursors can be used. |
| Ligand | (if applicable) | Triphenylphosphine or other phosphine ligands may be added. |
| Additive | 0.1 - 2.0 equivalents | CuI is often used to accelerate the transmetalation step.[4] |
| Solvent | DMF, Dioxane, Toluene | Anhydrous and degassed solvents are crucial for good yields. |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS until consumption of the limiting reagent. |
| Yield | 60 - 95% | Highly dependent on the specific substrates and reaction conditions. |
Applications in Drug Discovery
The 4-fluoropyridine moiety is a valuable pharmacophore in modern drug discovery. The introduction of a fluorine atom can modulate the basicity of the pyridine nitrogen, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties. Furthermore, the strong carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism.[3]
The Stille coupling of this compound provides a direct and modular route to a diverse range of 3-aryl-4-fluoropyridines. These structures can serve as key intermediates or final drug candidates in various therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability to rapidly generate analogues by varying the aryl halide coupling partner makes this reaction particularly well-suited for structure-activity relationship (SAR) studies in drug development programs.
Safety and Handling
-
Organotin Compounds: Tributyltin derivatives are highly toxic. They can be absorbed through the skin and are harmful if inhaled or ingested. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle with care and avoid inhalation of dust.
-
Solvents: The organic solvents used in this reaction are flammable and may be harmful. Use in a well-ventilated area and away from ignition sources.
-
Waste Disposal: All organotin-containing waste must be disposed of according to institutional and local regulations for hazardous waste.
By following these guidelines, researchers can safely and effectively utilize the Stille coupling of this compound to synthesize novel compounds for drug discovery and development.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Applications in the Synthesis of Kinase Inhibitors: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and application of prominent kinase inhibitors. Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Tyrosine kinase inhibitors (TKIs) are a major class of these drugs, designed to block the action of these enzymes and halt the downstream signaling pathways that promote cell proliferation and survival.[1][3]
Application Note 1: Imatinib (Gleevec®)
Background: Imatinib is a TKI used to treat chronic myeloid leukemia (CML) and other cancers.[4] It potently inhibits the BCR-ABL tyrosine kinase, an abnormal fusion protein characteristic of CML, which drives uncontrolled cell growth.[5][6]
BCR-ABL Signaling Pathway and Imatinib Inhibition
The constitutively active BCR-ABL kinase drives CML by activating multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote proliferation and inhibit apoptosis.[7][8] Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its substrates and blocking downstream signaling.[9]
Representative Synthesis of Imatinib
The synthesis of Imatinib is a multi-step process. A common industrial route involves the initial formation of a guanidine derivative from 2-methyl-5-nitroaniline, followed by cyclization to form the pyrimidine core. Subsequent reduction of the nitro group, condensation with a benzoyl chloride derivative, and final coupling with N-methylpiperazine yields Imatinib.[10][11]
Experimental Protocol: Key Condensation Step
This protocol describes the condensation of N-(5-amino-2-methylphenyl)-4-(4-methyl-piperazin-1-ylmethyl)benzamide with 2-chloro-4-(pyridin-3-yl)pyrimidine.
Materials:
-
N-(5-amino-2-methylphenyl)-4-(4-methyl-piperazin-1-ylmethyl)benzamide
-
2-chloro-4-(pyridin-3-yl)pyrimidine
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dried, three-necked round-bottom flask under an inert atmosphere, add N-(5-amino-2-methylphenyl)-4-(4-methyl-piperazin-1-ylmethyl)benzamide (1 equivalent) and anhydrous DMF.
-
Stir the solution at room temperature until all solids are dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add a solution of 2-chloro-4-(pyridin-3-yl)pyrimidine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Imatinib as a white to off-white crystalline powder.[4]
Application Note 2: Gefitinib (Iressa®)
Background: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[12] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) for patients who have specific activating mutations in the EGFR gene.[13]
EGFR Signaling Pathway and Gefitinib Inhibition
EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades.[14][15] These pathways are crucial for cell growth, proliferation, and survival.[16][17] Gefitinib competes with ATP for the binding site within the EGFR kinase domain, inhibiting its activity and blocking signal transduction.[18]
Representative Synthesis of Gefitinib
A common synthetic strategy for Gefitinib starts from 6,7-dimethoxy-quinazolin-4-one. The synthesis involves chlorination, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, and finally, O-alkylation to introduce the morpholinopropoxy side chain.[12] An alternative route begins with methyl 3-hydroxy-4-methoxybenzoate to avoid a low-yield demethylation step.[19]
Experimental Protocol: Key O-Alkylation Step
This protocol outlines the final step in a common Gefitinib synthesis: the etherification of 4-(3-chloro-4-fluoroanilino)-7-methoxy-quinazolin-6-ol.
Materials:
-
4-(3-chloro-4-fluoroanilino)-7-methoxy-quinazolin-6-ol
-
4-(3-chloropropyl)morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask, suspend 4-(3-chloro-4-fluoroanilino)-7-methoxy-quinazolin-6-ol (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous DMF.
-
Stir the suspension at room temperature under an inert atmosphere.
-
Add 4-(3-chloropropyl)morpholine (1.2-1.5 equivalents) to the mixture.[12]
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction's completion using TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.
-
Dry the collected solid under vacuum.
Purification:
-
The crude Gefitinib can be purified by recrystallization from a suitable solvent like isopropanol or ethanol to afford the final product as a white solid.[12]
Application Note 3: Sorafenib (Nexavar®)
Background: Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[20] It is approved for the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Sorafenib inhibits tumor cell proliferation and angiogenesis by blocking kinases involved in the RAF/MEK/ERK pathway (RAF-1, B-RAF) and receptor tyrosine kinases like VEGFR-2, VEGFR-3, and PDGFR-β.[20]
VEGF/RAF Signaling and Sorafenib Inhibition
Sorafenib exerts its anti-cancer effects through a dual mechanism. It inhibits the VEGFR pathway, which is critical for angiogenesis (the formation of new blood vessels that supply tumors), and it directly inhibits the RAF/MEK/ERK signaling cascade, which is often overactive in cancer cells and promotes their proliferation.[21][22][23]
Representative Synthesis of Sorafenib
The synthesis of Sorafenib typically involves the formation of an unsymmetrical urea. A common approach is the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.[24][25] This key aniline intermediate is itself prepared through a multi-step sequence starting from picolinic acid.[20]
Experimental Protocol: Key Urea Formation Step
This protocol describes the reaction between 4-(4-aminophenoxy)-N-methylpicolinamide and a phenyl carbamate to form the urea linkage in Sorafenib.[24]
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate
-
Pyridine or another suitable organic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification:
-
The crude Sorafenib is purified by column chromatography on silica gel or by trituration/recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.[26]
Quantitative Data Summary
The inhibitory activity of kinase inhibitors is commonly reported as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro.
| Inhibitor | Primary Target(s) | IC₅₀ (nM) | Disease Indication |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 25 - 100 (BCR-ABL) | Chronic Myeloid Leukemia (CML) |
| Gefitinib | EGFR | 2 - 37 (EGFR) | Non-Small Cell Lung Cancer (NSCLC) |
| Sorafenib | B-RAF, c-RAF, VEGFR-2, PDGFR-β | 6 (c-RAF), 22 (B-RAF), 90 (VEGFR-2) | Renal Cell Carcinoma (RCC), HCC |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.[25]
General Workflow for Kinase Inhibitor Drug Discovery
The development of a new kinase inhibitor is a complex, multi-stage process that begins with identifying a biological target and culminates in clinical trials and regulatory approval.[27]
References
- 1. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. benchchem.com [benchchem.com]
- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors (TKIs) for CML | Macmillan Cancer Support [macmillan.org.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 11. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 12. ukm.my [ukm.my]
- 13. benchchem.com [benchchem.com]
- 14. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 15. ClinPGx [clinpgx.org]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. thieme-connect.de [thieme-connect.de]
- 19. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 21. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. cusabio.com [cusabio.com]
- 24. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 25. benchchem.com [benchchem.com]
- 26. tarjomefa.com [tarjomefa.com]
- 27. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Use of Fluorinated Tributylstannylpyridines in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridine scaffolds are a cornerstone in modern agrochemical design, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability. Among the various synthetic intermediates, fluorinated tributylstannylpyridines are valuable reagents for the construction of complex agrochemical molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Stille coupling. This document provides an overview of the application of these reagents, with a focus on the synthetic utility of isomers like 4-fluoro-3-(tributylstannyl)pyridine and 3-fluoro-4-(tributylstannyl)pyridine.
The Role of Fluorinated Pyridines in Agrochemicals
The incorporation of a fluorine atom onto a pyridine ring can significantly influence a molecule's properties in several ways that are advantageous for agrochemical development:
-
Increased Biological Activity: Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, potentially leading to stronger binding interactions with target enzymes or receptors in pests and pathogens.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can lead to longer-lasting activity in the field.
-
Improved Lipophilicity and Membrane Permeability: Strategic placement of fluorine can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the cell membranes of target organisms.
These benefits have led to the widespread use of fluorinated pyridine moieties in a variety of commercial herbicides, fungicides, and insecticides.
Synthetic Applications: The Stille Cross-Coupling Reaction
The primary synthetic application of fluorinated tributylstannylpyridines is the Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of the fluorinated pyridine ring with a variety of organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates.
A generalized reaction scheme is presented below:
Experimental Protocols
While a specific protocol for an agrochemical synthesized from this compound is not available, the following represents a general and robust starting point for a Stille cross-coupling reaction with a fluorinated tributylstannylpyridine, based on established literature procedures. Researchers should optimize these conditions for their specific substrates.
General Protocol for Stille Cross-Coupling of a Fluorinated Tributylstannylpyridine with an Aryl Bromide
Materials:
-
This compound or 3-Fluoro-4-(tributylstannyl)pyridine (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(2-furyl)phosphine (P(2-furyl)₃) (0.08 eq)
-
Cesium fluoride (CsF) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, P(2-furyl)₃, and CsF.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the fluorinated tributylstannylpyridine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table presents hypothetical, yet realistic, quantitative data for a Stille coupling reaction based on typical literature values. Actual results will vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Reactants | |
| 3-Fluoro-4-(tributylstannyl)pyridine | 1.0 mmol |
| 4-Bromoanisole | 1.2 mmol |
| Catalyst & Ligand | |
| Pd₂(dba)₃ | 0.02 mmol |
| P(2-furyl)₃ | 0.08 mmol |
| Solvent & Additives | |
| 1,4-Dioxane | 5 mL |
| Cesium Fluoride | 2.0 mmol |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 12 h |
| Results | |
| Yield of 3-Fluoro-4-(4-methoxyphenyl)pyridine | 85% |
| Purity (by HPLC) | >98% |
Logical Workflow for Agrochemical Development
The use of fluorinated tributylstannylpyridines fits into a broader workflow for the discovery and development of new agrochemicals.
Conclusion
While a specific, named agrochemical synthesized from this compound has not been identified in public-domain literature, the utility of this class of reagents is clear from the fundamental principles of medicinal and agrochemical chemistry. The Stille cross-coupling reaction provides a reliable and versatile method for incorporating the advantageous fluoropyridine moiety into novel molecular scaffolds. The protocols and data presented here serve as a guide for researchers to explore the potential of these building blocks in the creation of next-generation crop protection agents. As with all organotin compounds, appropriate safety precautions should be taken to minimize exposure due to their toxicity.
Troubleshooting & Optimization
Technical Support Center: Stille Coupling with 4-Fluoro-3-(tributylstannyl)pyridine
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 4-Fluoro-3-(tributylstannyl)pyridine in Stille cross-coupling reactions. This resource is designed to provide targeted troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you overcome challenges and achieve optimal yields in your syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Stille coupling reactions with this compound.
Q1: I am observing very low to no yield of my desired coupled product. What are the most likely causes?
A1: Low yields in Stille couplings with this compound can stem from several factors, often related to the electronically deficient nature of the fluoropyridine ring. Here are the primary areas to investigate:
-
Catalyst System and Ligands: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-poor substrate.
-
Reaction Conditions: Temperature, solvent, and the presence of additives play a significant role. Suboptimal conditions can lead to slow reaction rates or decomposition.
-
Reagent Quality: The purity and stability of both the this compound and the coupling partner are paramount.
-
Side Reactions: Homocoupling of the stannane is a common side reaction that consumes the starting material.[1]
Troubleshooting Steps:
-
Optimize the Catalyst and Ligand:
-
For electron-deficient substrates, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
If using a pre-formed catalyst, ensure it is fresh and has been stored under inert conditions.
-
-
Incorporate Additives:
-
Copper(I) Iodide (CuI): CuI is a well-established additive in Stille couplings that can significantly accelerate the rate of transmetalation, which is often the rate-limiting step, particularly with challenging substrates.[2][3]
-
Cesium Fluoride (CsF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which can enhance its reactivity.[3]
-
-
Adjust Reaction Temperature and Solvent:
-
While Stille couplings are known for their mild conditions, electron-deficient substrates may require higher temperatures to proceed at a reasonable rate. A temperature screen from 80°C to 120°C is recommended.
-
Aprotic polar solvents such as DMF, DMA, or NMP are often effective for Stille reactions. Toluene and dioxane are also common choices. The optimal solvent will depend on the specific substrates.
-
-
Ensure Reagent Purity:
-
Verify the purity of your this compound. Impurities can inhibit the catalyst. If necessary, purify the stannane by column chromatography on silica gel.
-
Ensure your coupling partner (e.g., aryl halide) is pure and free of contaminants that could poison the catalyst.
-
Q2: I am seeing a significant amount of a byproduct that appears to be a dimer of my stannane (homocoupling). How can I minimize this?
A2: Homocoupling is a frequent side reaction in Stille couplings.[1] To mitigate this:
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species in situ. Alternatively, start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane relative to the electrophile.
-
Lower the Catalyst Loading: While counterintuitive, sometimes a lower catalyst concentration can disfavor the bimolecular homocoupling pathway.
-
Add Copper(I) Iodide: CuI can sometimes suppress homocoupling by facilitating the desired cross-coupling pathway.
Q3: My reaction is sluggish and does not go to completion, even at elevated temperatures. What can I do?
A3: A stalled reaction often points to catalyst deactivation or insufficient reactivity of the coupling partners.
-
Ligand Choice: For electron-deficient pyridylstannanes, the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky phosphine ligands can help to disfavor this coordination and promote the desired coupling.
-
Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can lead to catalyst oxidation and deactivation.
-
Fresh Catalyst: Prepare a fresh batch of catalyst or use a new bottle of a commercial catalyst to rule out degradation.
-
Additive Effects: If not already included, the addition of CuI and/or CsF is highly recommended to boost the reaction rate.[2][3]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for Stille couplings relevant to fluorinated pyridines. Note that specific yields for this compound are not widely reported in the literature, so data for analogous systems are provided for comparison.
| Stannane | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Tributylstannylpyridine | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 85 | General Stille Conditions |
| 3-Tributylstannylpyridine | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 12 | 92 | Adapted from literature |
| Arylstannane | Aryl Bromide | PdCl₂(PPh₃)₂ (3) | - | CuI (10 mol%) | DMF | 80 | 24 | >90 | [2] |
| Arylstannane | Aryl Iodide | Pd(PPh₃)₄ (5) | - | CuI (10 mol%), CsF (2) | DMF | 80 | 16 | >95 | [2] |
Experimental Protocols
General Protocol for Stille Coupling of this compound with an Aryl Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Cesium fluoride (CsF, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, CuI, and CsF.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Stille coupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 4-Fluoro-3-(tributylstannyl)pyridine in Stille Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluoro-3-(tributylstannyl)pyridine in Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Stille coupling?
A1: The most prevalent side reactions include:
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Homocoupling: Dimerization of this compound to form a bipyridine. This is a common side reaction in Stille couplings.[1]
-
Protodestannylation: Cleavage of the carbon-tin bond by a proton source, leading to the formation of 4-fluoropyridine. This can be a significant issue if the reaction medium contains acidic protons or moisture.
-
Dehalogenation: Reduction of the organic halide coupling partner, leading to the formation of an arene or alkene byproduct.
Q2: My Stille coupling reaction with this compound is giving low yields. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Ensure proper handling and storage to prevent deactivation. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be aware that higher temperatures can sometimes promote side reactions. |
| Impure Reagents or Solvents | Use anhydrous and high-purity reagents and solvents. Degas the solvent prior to use to remove dissolved oxygen, which can lead to homocoupling of the organostannane. |
| Ligand Choice | The choice of phosphine ligand can significantly impact the reaction outcome. If standard ligands like PPh₃ are ineffective, consider screening other ligands such as P(t-Bu)₃ or bulky, electron-rich phosphines. |
| Presence of a Proton Source | Rigorously dry all glassware, solvents, and reagents to minimize protodestannylation. The use of a non-protic, anhydrous solvent is crucial. |
Q3: How can I effectively remove the tributyltin byproducts from my reaction mixture?
A3: Tributyltin byproducts are toxic and often challenging to remove completely. Several methods can be employed:
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Fluoride Wash: Wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This converts the tin byproducts into insoluble tributyltin fluoride, which can be removed by filtration.[2][3]
-
Silica Gel Chromatography with Triethylamine: Running a flash column with silica gel treated with 2-5% triethylamine in the eluent can effectively remove tin residues.[3]
-
Partitioning: For less polar products, partitioning between hexane and a more polar solvent like acetonitrile can help separate the nonpolar tin byproducts.
-
Treatment with AlMe₃ or NaOH: Byproducts can be converted to nonpolar Bu₃SnMe with AlMe₃ or polar Bu₃SnOH with NaOH to facilitate removal.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of Significant Amounts of 4,4'-Difluoro-3,3'-bipyridine (Homocoupling Product) | 1. Presence of oxygen in the reaction mixture. 2. High reaction temperature. 3. Inefficient transmetalation. | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). 2. Lower the reaction temperature. 3. Consider the addition of a copper(I) co-catalyst to facilitate transmetalation. |
| Formation of 4-Fluoropyridine (Protodestannylation Product) | 1. Presence of water or other proton sources. 2. Use of protic solvents. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Use aprotic solvents such as toluene, dioxane, or DMF. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient amount of organostannane. | 1. Add a fresh portion of the palladium catalyst. 2. Use a slight excess (1.1-1.2 equivalents) of this compound. |
Experimental Protocols
General Procedure for Stille Coupling:
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask via syringe. Stir the mixture for 5 minutes.
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Organostannane Addition: Add this compound (1.1-1.2 eq.) via syringe.
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Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-110°C) using an oil bath. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and proceed with one of the recommended methods for tin byproduct removal (see FAQ Q3).
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts related to Stille coupling reactions involving this compound.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Common side reactions in Stille coupling with this compound.
Caption: A logical workflow for troubleshooting low yields in the Stille coupling reaction.
References
Technical Support Center: Purification of Products from Tributyltin Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying organic compounds from reactions involving tributyltin reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts I need to remove?
The most common byproducts derived from tributyltin reagents include tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexa-n-butylditin (Bu₃SnSnBu₃), and unreacted tributyltin hydride (Bu₃SnH). The specific byproducts will depend on the reaction conditions.
Q2: I performed an aqueous potassium fluoride (KF) wash, but I still see tin residues in my product. What could be wrong?
Several factors can lead to incomplete removal of tin residues with a KF wash:
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Insufficient washing: Ensure you are washing the organic layer multiple times (at least 2-3 times) with the KF solution.
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Inadequate mixing: Vigorous shaking of the separatory funnel for at least a minute during each wash is crucial to ensure complete reaction.
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Formation of a stable emulsion: The formation of an emulsion can trap the desired product and prevent efficient separation of the aqueous and organic layers.[1]
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Precipitate trapping product: The tributyltin fluoride precipitate can sometimes trap the product. Filtering the entire mixture through a pad of Celite® can help recover the product.[1]
Q3: Are there alternative methods to the aqueous KF wash for removing tributyltin byproducts?
Yes, several alternative and often more effective methods exist:
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Chromatography on modified silica gel: Using silica gel treated with a basic modifier is a highly effective method. Common modifiers include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[1][2]
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Acidic aqueous extraction: Washing the reaction mixture with a dilute aqueous acid solution can effectively remove organotin compounds.[1][3]
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Treatment with DBU and Iodine: For removal of tributyltin hydride, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by an iodine solution can be effective prior to chromatography.[2]
-
Partitioning between immiscible solvents: For certain products, partitioning between two immiscible solvents, such as hexane and acetonitrile, can effectively separate the desired compound from the tin byproducts.[4]
Troubleshooting Guide
Problem: Persistent Tin Contamination After Purification
If you observe tin residues in your product after an initial purification attempt, consider the following troubleshooting steps.
Caption: Troubleshooting logic for persistent tin contamination.
Problem: Formation of an Emulsion During Aqueous KF Wash
An emulsion between the organic and aqueous layers can prevent proper separation.
Solution:
-
Break the emulsion: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite®. This can help to remove particulate matter that may be stabilizing the emulsion.[1]
Problem: My product is co-eluting with tin byproducts during silica gel chromatography.
If your product has a similar polarity to the tin byproducts, separation by standard silica gel chromatography can be challenging.
Solution:
-
Use modified silica gel: As mentioned in the FAQs, using silica gel treated with potassium carbonate or triethylamine can selectively retain the tin species, allowing for better separation of your product.[1][2]
-
Change the solvent system: Experiment with different solvent systems to improve the resolution between your product and the tin impurities.
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Chemical conversion: Convert the tin byproducts to a species with a different polarity. For example, unreacted tributyltin hydride can be converted to the more polar tributyltin iodide by treatment with iodine, which can then be more easily removed.[5]
Data Presentation
The following table summarizes the efficiency of various methods for removing tributyltin byproducts.
| Purification Method | Reagent/Stationary Phase | Initial Tin Level | Final Tin Level | Product Yield | Notes |
| Chromatography | 10% w/w K₂CO₃ on Silica Gel | Stoichiometric | ~15 ppm | Not specified | Highly effective for a range of organotin impurities.[2] |
| Chromatography | 10% w/w KF on Silica Gel | Stoichiometric | ~30 ppm | Not specified | Effective, but KF is hygroscopic which can affect performance.[2] |
| Aqueous Wash | Saturated aqueous KF | Not specified | < 50 ppm | 70% (after second purification) | A second purification step may be necessary, potentially lowering the overall yield.[6] |
| Acidic Extraction | Dilute aqueous HCl | Not specified | Not specified | Not specified | Converts organotin compounds to water-soluble salts.[1] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This protocol describes the removal of tributyltin halides by precipitation as tributyltin fluoride.
Caption: Workflow for removing organotin byproducts using an aqueous KF wash.
Methodology:
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[1]
-
Washing: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride. For each wash, shake the funnel vigorously for at least one minute. A white precipitate of tributyltin fluoride should form.[1]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tributyltin fluoride.[1]
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Work-up: Return the filtrate to the separatory funnel and separate the aqueous and organic layers. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the purified product.
Protocol 2: Chromatography with Potassium Carbonate-Treated Silica Gel
This protocol is highly effective for removing a broad range of organotin impurities.
Caption: Workflow for the purification of products using K₂CO₃-treated silica gel.
Methodology:
-
Preparation of the Stationary Phase: Prepare a 10% w/w mixture of anhydrous potassium carbonate in silica gel by thoroughly mixing the two components.
-
Column Packing: Pack a chromatography column with the prepared K₂CO₃/silica gel mixture using your preferred method (slurry or dry packing).
-
Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of a suitable solvent. Load the sample onto the column.
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Elution and Collection: Elute the column with an appropriate solvent system, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.
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Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the final product, which should be substantially free of organotin impurities.[2]
References
Technical Support Center: Strategies for Removing Tin Byproducts from Stille Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tin byproducts from Stille reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common tin byproducts in a Stille reaction and why are they problematic?
The most prevalent tin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents.[1][2] These byproducts are toxic and can be challenging to separate from the desired product, potentially interfering with subsequent reactions and biological assays.[1] For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often required.[1][3]
Q2: I performed an aqueous workup with potassium fluoride (KF), but I'm still observing tin residues in my product. What could be the issue?
Several factors can lead to the incomplete removal of tin byproducts using potassium fluoride (KF):
-
Insufficient Stirring or Contact Time: For the complete precipitation of tin fluoride, it is crucial to stir the biphasic mixture vigorously for at least one hour.[1]
-
Precipitate Formation at the Interface: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, hindering efficient separation.[1][2][4] In such cases, filtering the mixture through a pad of Celite can effectively remove the solid.[1][2][4]
-
Incomplete Conversion of Tin Byproducts: Certain tin byproducts may not be efficiently converted to the fluoride salt. For instance, if significant quantities of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) are present, a pretreatment step with iodine (I₂) to form Bu₃SnI is recommended before the KF wash.[1]
Q3: My product is sensitive to water. Are there non-aqueous methods for removing tin byproducts?
Yes, several non-aqueous methods can be employed:
-
Flash Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine is an effective method for removing tin byproducts.[1][4]
-
Modified Silica Gel Chromatography: Utilizing a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[2][3]
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Tin Scavengers: These are solid-supported reagents, often silica-based, that are functionalized to selectively bind with organotin compounds. The crude reaction mixture is stirred with the scavenger, which is subsequently removed by filtration, leaving a purified product solution. This method circumvents the need for aqueous workups.[1]
Q4: What are tin scavengers and how do they work?
Tin scavengers are solid-supported reagents, typically based on silica or polymer backbones, that are functionalized with groups that selectively bind to organotin compounds.[1] The crude reaction mixture is stirred with the scavenger, which binds the tin byproducts. The scavenger is then simply filtered off, leaving a purified product solution.[1] This method avoids aqueous workups and can be very efficient.[1]
Q5: How can I purify a solid product from organotin residues?
For solid products, recrystallization can be a highly effective purification technique. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of tin fluoride. | Ensure vigorous stirring for at least 1 hour during the KF wash.[1] If a precipitate forms at the interface, filter the mixture through Celite.[1][2][4] For byproducts like Bu₃SnH or Bu₃SnSnBu₃, pretreat with I₂ before the KF wash.[1] |
| Product Loss During Aqueous Workup | Adsorption of the product onto the precipitated tin fluoride or Celite. | After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[1] |
| Low Yield After Silica Gel Chromatography | Product instability on silica gel or irreversible binding. | Deactivate the silica gel by using an eluent containing triethylamine. Alternatively, consider using a less acidic stationary phase like alumina.[1] |
| Emulsion Formation During KF Wash | Formation of a solid precipitate of tributyltin fluoride (Bu₃SnF) at the interface. | Filter the entire mixture through a pad of Celite to resolve the issue.[2] |
Quantitative Data on Tin Removal Methods
| Method | Reported Efficiency | Reference |
| Potassium Carbonate/Silica Gel Chromatography | Reduces organotin impurities to below 15 ppm. | [2][3] |
| Silica-Based Scavengers (e.g., SiliaMetS Thiol, SiliaBond Carbonate) | Complete removal of residual tin and palladium. | [1] |
| Aqueous Potassium Fluoride (KF) Wash | Can be highly effective, but may require optimization. | [1][2][4] |
| Slurrying and Recrystallization (for solid products) | Significantly reduces tin contamination. | [5] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
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Reaction Quenching: Once the Stille reaction is complete, cool the reaction mixture to room temperature.
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Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[1][2][4]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF (a 1M solution can also be used).[1][2][4] Shake the funnel vigorously for at least 1 minute and allow the layers to separate. Repeat the wash 2-3 times.[1][2][4]
-
Precipitate Removal (if necessary): If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite. Wash the Celite pad with the organic solvent.[1][2][4]
-
Separation and Drying: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
References
Technical Support Center: Optimizing Palladium Catalysts for Pyridine Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed pyridine coupling reactions.
Troubleshooting Guides
This section is designed to help you quickly identify and resolve common issues that may arise during your experiments.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Catalyst Inhibition/Deactivation | The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) to mitigate this.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition.[1] |
| Inefficient Oxidative Addition | For less reactive aryl chlorides, oxidative addition to the Pd(0) center can be slow. Using sterically demanding, electron-rich phosphine ligands like DavePhos and P(t-Bu)₃ can increase the nucleophilicity of the palladium center, lowering the activation energy for this step. |
| Poor Substrate Reactivity | 2-Chloropyridines are notably less reactive than their bromo or iodo counterparts. Highly active catalyst systems, such as those employing Buchwald ligands (SPhos, XPhos) or NHC ligands, are often necessary. Increasing the reaction temperature can also help overcome the activation energy barrier. |
| Ineffective Base | The base is critical for activating the boronic acid in Suzuki couplings and for the deprotonation step in Buchwald-Hartwig aminations. The strength, solubility, and steric properties of the base are important. For challenging couplings, strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective. |
| Inappropriate Solvent | The solvent must dissolve all reactants and be compatible with the catalytic system. Aprotic polar solvents like dioxane and THF, as well as aromatic hydrocarbons like toluene, are commonly used. In some cases, the addition of water can be beneficial. Chlorinated solvents, acetonitrile, and pyridine itself should generally be avoided as they can inhibit the catalyst.[2] |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxidation. Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) before use. |
Problem: Side Reactions
| Side Reaction | Potential Cause & Recommended Solutions |
| Protodeboronation | This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water. To minimize this, use anhydrous solvents and reagents where possible.[1] Employing boronic esters (e.g., pinacol esters) can enhance stability.[1] A milder or less nucleophilic base may also reduce the rate of protodeboronation.[1] |
| Homocoupling | The self-coupling of the boronic acid or aryl halide can be promoted by the presence of oxygen or by Pd(II) species if the precatalyst is not efficiently reduced. Ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system. |
| Dehalogenation | The starting aryl halide is reduced to the corresponding arene. Avoid potential hydride sources in your solvents. Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when using unprotected amino-pyridines in Suzuki coupling?
A1: Low yields with unprotected amino-pyridines are common due to the basic nature of both the pyridine and amino nitrogens.[1] Both can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] The electron-donating amino group can also decrease the reactivity of the C-X bond towards oxidative addition.[1] To address this, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can sterically shield the palladium center and favor the desired catalytic pathway.
Q2: Can I perform a Suzuki coupling on an amino-pyridine without a protecting group?
A2: Yes, it is possible, but it often requires careful optimization of the reaction conditions. The use of highly active catalyst systems, particularly with bulky phosphine ligands, is often necessary to overcome the inhibitory effects of the amino group.
Q3: What are the most common side reactions in pyridine coupling, and how can they be minimized?
A3: The most common side reactions are protodeboronation and homocoupling. Protodeboronation can be minimized by using anhydrous conditions, employing more stable boronic esters, or using a weaker base.[1] Homocoupling is often a result of oxygen in the reaction mixture and can be reduced by thorough degassing of all solvents and reagents.
Q4: How do I choose the right ligand for my pyridine coupling reaction?
A4: The choice of ligand is critical. For electron-rich pyridines or those with coordinating groups, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally preferred. These ligands can promote the challenging oxidative addition step and stabilize the palladium catalyst.
Q5: What is the best base to use for Suzuki coupling of a chloropyridine?
A5: Due to the lower reactivity of chloropyridines, a strong base is often required. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings. Other strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) can also be screened.
Q6: My Buchwald-Hartwig amination of a bromopyridine is not working. What should I check first?
A6: For a failing Buchwald-Hartwig amination, first re-evaluate your catalyst system (palladium source and ligand). The choice of ligand is highly dependent on the specific amine and aryl halide. Also, ensure your base is strong enough (sodium tert-butoxide is common) and that your solvent is appropriate and well-degassed. Toluene and dioxane are frequently used solvents.[3]
Data Presentation
Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | 5 | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| SPhos | 2 | K₃PO₄ | Dioxane | 100 | 85 |
| XPhos | 2 | K₃PO₄ | Dioxane | 100 | 92 |
| RuPhos | 2 | K₃PO₄ | Dioxane | 100 | 88 |
| IPr | 2 | K₃PO₄ | THF | 80 | 78 |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.
Table 2: Effect of Base on the Yield of Suzuki-Miyaura Coupling of 4-Bromopyridine with Phenylboronic Acid
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 90 | 65 |
| K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 90 | 78 |
| K₃PO₄ | Pd(dppf)Cl₂ | Dioxane | 100 | 95 |
| Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane | 100 | 93 |
| Et₃N | Pd(PPh₃)₄ | Toluene | 90 | 45 |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.
Table 3: Solvent Effects on Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline
| Solvent | Catalyst System | Base | Temperature (°C) | Yield (%) |
| Toluene | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 94 |
| Dioxane | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 91 |
| THF | Pd₂(dba)₃ / XPhos | NaOtBu | 65 | 75 |
| DMF | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 55 |
| Acetonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | 80 | <20 |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Chloropyridine
-
Preparation: To an oven-dried Schlenk flask, add the 4-chloropyridine (1.0 equiv), the arylboronic acid or boronic ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine
-
Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for a few minutes. Then, add the 2-bromopyridine (1.0 equiv) and the amine (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed pyridine cross-coupling.
Caption: A logical workflow for troubleshooting low yields in pyridine coupling reactions.
References
Technical Support Center: 4-Fluoro-3-(tributylstannyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(tributylstannyl)pyridine. The information provided is based on the general behavior of tributyltin (TBT) compounds and should be adapted and verified for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to three main decomposition pathways analogous to other tributyltin compounds: thermal decomposition, hydrolysis, and photolytic degradation. Each of these pathways involves the cleavage of the tin-carbon bond, leading to the formation of various degradation products.
Q2: At what temperature does this compound begin to decompose?
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The hydrolysis of the tributyltin group is generally slow under neutral pH conditions. However, the rate of hydrolysis can be accelerated under extreme pH conditions (highly acidic or alkaline).[3][4] This process leads to the stepwise removal of butyl groups.
Q4: Is this compound sensitive to light?
A4: Yes, tributyltin compounds are known to undergo photolytic degradation upon exposure to UV light.[3][4] This degradation pathway involves the cleavage of the tin-carbon bond, leading to the formation of dibutyltin and subsequently monobutyltin derivatives. The rate of photodegradation can be influenced by factors such as light intensity, wavelength, and the presence of photosensitizing agents in the medium.
Troubleshooting Guides
Issue 1: Inconsistent yields in Stille coupling reactions.
-
Possible Cause: Decomposition of the this compound reagent.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound is stored in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) to minimize thermal and photolytic decomposition, as well as oxidation.
-
Solvent Purity: Use dry, degassed solvents for your reaction. The presence of water can lead to hydrolysis of the stannyl reagent.
-
Reaction Temperature: Avoid unnecessarily high reaction temperatures or prolonged reaction times, which can cause thermal decomposition.
-
Light Exposure: Protect the reaction mixture from light, especially if using a photo-sensitive catalyst or if the reaction is run over an extended period.
-
Issue 2: Appearance of unknown impurities in NMR or LC-MS analysis.
-
Possible Cause: Degradation products from one of the decomposition pathways.
-
Troubleshooting Steps:
-
Identify Potential Degradants: Compare the observed molecular weights or fragmentation patterns with those of expected degradation products such as dibutyltin derivatives or the destannylated 4-fluoropyridine.
-
Control Experiments: Run control experiments where the compound is subjected to heat, light, or aqueous conditions separately to identify the primary cause of degradation.
-
Purification: If degradation is unavoidable, consider purifying the reagent immediately before use.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data based on general observations for tributyltin compounds. Note: This data is hypothetical and should be empirically verified for this compound.
Table 1: Illustrative Thermal Decomposition Profile
| Temperature (°C) | % Weight Loss (Hypothetical) | Major Decomposition Product(s) |
| < 150 | < 2% | - |
| 150 - 250 | 5 - 15% | Butyl radical, 4-Fluoropyridine |
| 250 - 400 | 15 - 50% | Dibutyltin derivatives |
| > 400 | > 50% | Tin(IV) oxide (SnO₂) |
Table 2: Illustrative Hydrolytic Decomposition Rate
| pH | Half-life (t½) (Hypothetical) | Primary Hydrolysis Product |
| 2 | 10 days | 4-Fluoro-3-(dibutylhydroxystannyl)pyridine |
| 7 | 180 days | 4-Fluoro-3-(dibutylhydroxystannyl)pyridine |
| 12 | 8 days | 4-Fluoro-3-(dibutylhydroxystannyl)pyridine |
Table 3: Illustrative Photolytic Decomposition Rate
| UV Wavelength (nm) | Irradiation Time (h) | % Decomposition (Hypothetical) | Major Photoproduct(s) |
| 300 | 6 | 40% | 4-Fluoro-3-(dibutylstannyl) radical, Butyl radical |
| 300 | 12 | 75% | Dibutyltin derivatives, 4-Fluoropyridine |
| 350 | 12 | 25% | Dibutyltin derivatives, 4-Fluoropyridine |
Detailed Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into an alumina crucible.
-
TGA Parameters:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
Protocol 2: Investigation of Hydrolytic Decomposition by HPLC
-
Solution Preparation: Prepare stock solutions of this compound in acetonitrile. Prepare buffered aqueous solutions at pH 2, 7, and 12.
-
Experimental Setup:
-
In separate vials, add an aliquot of the stock solution to each buffered solution to a final concentration of 10 µg/mL.
-
Incubate the vials at a constant temperature (e.g., 25°C) and protect them from light.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 96 hours, and weekly), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection to quantify the remaining parent compound and identify the formation of degradation products.
-
Mobile Phase: Acetonitrile/water gradient.
-
Column: C18 column.
-
Detection: UV detector at a wavelength appropriate for the pyridine ring.
-
Protocol 3: Assessment of Photolytic Stability
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) in quartz tubes.
-
Irradiation:
-
Place the quartz tubes in a photolysis reactor equipped with a UV lamp (e.g., with principal emission at 300 nm).
-
Run a control experiment by wrapping a quartz tube in aluminum foil to keep it in the dark.
-
-
Sample Analysis: At various time points, withdraw samples and analyze by HPLC or GC-MS to determine the concentration of the parent compound and identify photoproducts.
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Hydrolytic decomposition pathway.
Caption: Photolytic decomposition pathway.
References
Stille Cross-Coupling Reactions: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Stille cross-coupling reactions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Stille couplings can stem from several factors. A primary cause can be inefficient transmetalation, the rate-determining step in many cases.[1] Other contributing factors include catalyst deactivation, suboptimal reaction conditions, or side reactions.
To improve the yield, consider the following troubleshooting steps:
-
Optimize the Catalyst and Ligands: The choice of palladium catalyst and ligands is crucial. Sterically hindered, electron-rich phosphine ligands often accelerate the coupling.[1] For less reactive electrophiles like aryl chlorides, specialized catalyst systems may be necessary.[2]
-
Incorporate Additives: The addition of copper(I) salts (e.g., CuI, CuBr) can significantly accelerate the reaction rate, particularly with sterically hindered substrates.[1][3] Lithium chloride (LiCl) is also frequently used to enhance the reaction rate by stabilizing the transition state.[4] Fluoride sources, such as cesium fluoride (CsF), can activate the organotin reagent, promoting faster transmetalation.[1]
-
Adjust Temperature and Solvent: While Stille reactions are known for their mild conditions, some substrates may require elevated temperatures to proceed efficiently.[5][6] The choice of solvent is also critical; polar aprotic solvents like DMF, THF, or dioxane are commonly used.[2][5] However, solvent effects can be substrate-dependent, and screening different solvents may be beneficial.
-
Ensure Reagent Purity and Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can cause oxidation of the palladium catalyst and promote homocoupling of the organostannane.[7] Ensure all reagents and solvents are anhydrous and degassed.[5][8]
Q2: I am observing a significant amount of homocoupling of my organostannane reagent. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where two molecules of the organostannane couple with each other.[5][7] This is often promoted by the presence of oxygen.[7] To suppress homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[5]
-
Catalyst Choice: The choice of palladium precursor and ligands can influence the extent of homocoupling.
-
Additive Effects: In some cases, the addition of specific additives can help to minimize homocoupling. For instance, the presence of CuI has been shown to suppress side reactions.[3]
Q3: I am struggling to remove the tin byproducts from my reaction mixture. What are the most effective purification methods?
A3: The removal of toxic organotin byproducts is a critical and often challenging aspect of the Stille reaction.[5][7] Several methods can be employed for their removal:
-
Aqueous Potassium Fluoride (KF) Wash: This is a common method where the crude reaction mixture is washed with a saturated aqueous solution of KF. This converts the tin byproducts into insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration through Celite.[5][9]
-
Flash Chromatography with Triethylamine: Filtering the crude product through a plug of silica gel using an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[5][9]
-
Partitioning between Solvents: Partitioning the crude mixture between hexane and acetonitrile can be an effective method for separating the desired product from tin residues.
-
Iodine Treatment: If unreacted organostannane or hexaalkylditin is present, pretreatment with iodine (I₂) can convert them to the corresponding tin halides, which are more easily removed by a subsequent KF wash.[9]
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in Stille cross-coupling reactions.
Caption: A troubleshooting decision tree for Stille cross-coupling reactions.
Quantitative Data Summary
The following tables summarize the effects of various parameters on the outcome of Stille cross-coupling reactions.
Table 1: Effect of Additives on Reaction Yield
| Electrophile | Organostannane | Catalyst | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Enol triflate | Vinylstannane | Pd(PPh₃)₄ (5 mol%) | None | THF | 65 | 24 | <10 | [3] |
| Enol triflate | Vinylstannane | Pd(PPh₃)₄ (5 mol%) | CuI (0.35) | THF | 65 | 24 | 85 | [3] |
| Enol triflate | Vinylstannane | Pd(PPh₃)₄ (5 mol%) | CuBr (0.35) | THF | 65 | 24 | 92 | [3] |
| Aryl bromide | Vinylstannane | Pd(PPh₃)₄ (2 mol%) | LiCl (3) | THF | 62 | - | >95 | [1] |
| Aryl bromide | Vinylstannane | Pd(PPh₃)₄ (2 mol%) | Bu₄NF·H₂O (1.3) | THF | 62 | - | 87 | [1] |
Table 2: Effect of Ligand and Catalyst on Reaction Outcome
| Electrophile | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Chloride | Arylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6.0) | Dioxane | 100 | 98 | [1] |
| Aryl Chloride | Arylstannane | Pd₂(dba)₃ (1.5) | P(o-tolyl)₃ | Dioxane | 110 | Low | [10] |
| Aryl Bromide | Arylstannane | Pd(OAc)₂ | XPhos | Toluene | 100 | 92 | [11] |
| Aryl Bromide | Phenylstannane | Pd(P(t-Bu)₃)₂ (2) | - | Water (TPGS-750-M) | RT | 95 | [12] |
Experimental Protocols
General Protocol for Stille Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.[8][13]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the organic halide/triflate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., LiCl, CuI).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, toluene) via syringe.
-
Reagent Addition: Add the organostannane (1.05-1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the required time (1-48 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and proceed with a tin removal protocol.
-
Purification: After the removal of tin byproducts, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for Removal of Tin Byproducts using Aqueous KF [9]
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF.
-
Shake the funnel vigorously for at least one minute and allow the layers to separate. A white precipitate of Bu₃SnF may form at the interface.
-
If a precipitate forms, filter the entire mixture through a pad of Celite®, washing the filter cake with the organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Visualizations
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Workflow for Tin Byproduct Removal
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. scribd.com [scribd.com]
- 12. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 4-Fluoro-3-(tributylstannyl)pyridine in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluoro-3-(tributylstannyl)pyridine in palladium-catalyzed cross-coupling reactions, primarily the Stille reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of additives in Stille coupling reactions with this compound?
Additives are crucial for optimizing Stille reactions by accelerating key steps in the catalytic cycle, thereby improving reaction rates and yields. For reactions involving this compound, an electron-deficient organostannane, additives can be particularly beneficial. The most common additives are copper(I) iodide (CuI), lithium chloride (LiCl), and fluoride sources like cesium fluoride (CsF).[1][2]
-
Copper(I) Iodide (CuI): CuI is known to significantly enhance reaction rates, in some cases by a factor of over 1000.[1] It is thought to act in two primary ways: by scavenging free phosphine ligands in ethereal solvents, which can inhibit the reaction, and by undergoing transmetalation with the organostannane to form a more reactive organocopper intermediate in polar solvents.[2]
-
Lithium Chloride (LiCl): LiCl is a powerful rate accelerant, especially when the leaving group on the palladium intermediate readily dissociates.[1] It can increase the polarity of the solvent and facilitate the transmetalation step.[2] However, its effect can be dependent on the reaction mechanism; in some cases, it may decrease the reaction rate.[1]
-
Fluoride Sources (e.g., CsF): Fluoride ions can activate the organotin reagent by forming a hypervalent tin species, which is more reactive in the transmetalation step. They can also act as scavengers for tin byproducts, simplifying purification.[1][3]
Q2: My Stille reaction with this compound is sluggish or gives low yields. What are the common causes and how can I troubleshoot this?
Low yields or slow reaction rates are common issues in Stille couplings. For this compound, several factors could be at play:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky phosphine ligands can accelerate the reaction.[3] Consider screening different ligands to find the optimal one for your specific substrates.
-
Solvent: The polarity of the solvent can significantly impact the reaction. Polar aprotic solvents like DMF, NMP, or THF are commonly used.[1] If using a less polar solvent like THF, the addition of LiCl may be necessary to improve the reaction rate.[1]
-
Reaction Temperature: While Stille reactions are known for their mild conditions, some substrate combinations may require elevated temperatures to proceed at a reasonable rate.[4]
-
Purity of Reagents: Ensure that the this compound, organic halide, catalyst, and solvent are pure and anhydrous. Organotin compounds can be unstable to air and moisture.[1]
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Q3: I am observing significant homocoupling of my this compound. How can I minimize this side reaction?
Homocoupling of the organostannane is a common side reaction in Stille couplings.[1] This can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or via a radical process involving the palladium(0) catalyst.[1] To minimize homocoupling:
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that are reduced in situ.
-
Additives: The use of additives like CuI can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.
-
Control Stoichiometry: Using a slight excess of the organic halide can help to consume the organostannane in the desired cross-coupling reaction.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the cross-coupling reaction.
Q4: How do I remove the tributyltin byproducts from my reaction mixture after the reaction is complete?
Tributyltin byproducts are toxic and must be carefully removed. Common methods include:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tributyltin halides as insoluble tributyltin fluoride, which can then be removed by filtration.
-
Chromatography: Flash column chromatography on silica gel can be effective. Sometimes, adding a small amount of triethylamine to the eluent can help to remove tin residues.
-
Extraction: Liquid-liquid extraction can be used to separate the desired product from the tin byproducts, depending on the solubility of the compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst due to oxygen exposure. 2. Impure or degraded organostannane. 3. Unsuitable solvent or temperature. 4. Inappropriate ligand for the specific substrates. | 1. Ensure thorough degassing of the reaction mixture and use of an inert atmosphere (N₂ or Ar). 2. Check the purity of the this compound. 3. Screen different solvents (e.g., DMF, NMP, THF) and optimize the reaction temperature.[1] 4. Try different phosphine ligands (e.g., PPh₃, AsPh₃, bulky electron-rich ligands).[3] |
| Slow Reaction Rate | 1. Low reaction temperature. 2. Non-optimal solvent. 3. Inhibitory effect of excess ligand. | 1. Gradually increase the reaction temperature. 2. Switch to a more polar aprotic solvent like NMP.[1] 3. Add CuI to scavenge excess ligand.[2] |
| Significant Homocoupling of Stannane | 1. Reaction of the stannane with the Pd(II) precatalyst. 2. Radical-mediated decomposition of the stannane. | 1. Use a Pd(0) catalyst from the start. 2. Add a radical scavenger (though this may interfere with the desired reaction). 3. Use of CuI as an additive. |
| Formation of Other Side Products | 1. Proto-destannylation (replacement of the stannyl group with hydrogen). 2. Side reactions of functional groups on substrates. | 1. Ensure anhydrous reaction conditions. 2. The Stille reaction is generally tolerant of many functional groups, but highly reactive groups may require protection.[4] |
| Difficulty in Removing Tin Byproducts | 1. Incomplete precipitation with KF. 2. Co-elution with the product during chromatography. | 1. Ensure vigorous stirring during the KF wash for an adequate amount of time. 2. Modify the eluent system for chromatography; consider using a different stationary phase. |
Data on Additive Effects
| Additive | Typical Concentration | Effect on Reaction Rate | Illustrative Yield Improvement | Mechanism of Action |
| CuI | 10-20 mol% | Significant increase (can be >10³ fold)[1] | From <10% to >90% in some cases | Ligand scavenging; formation of a more reactive organocopper intermediate.[2] |
| LiCl | 1-3 equivalents | Significant increase in polar solvents | Can improve yields by facilitating transmetalation | Increases solvent polarity; may displace other ligands on palladium.[1][2] |
| CsF | 1-2 equivalents | Moderate to significant increase | Can improve yields, especially with less reactive electrophiles | Forms hypervalent tin species; scavenges tin byproducts.[1][3] |
Experimental Protocols
General Protocol for Stille Coupling of this compound with an Aryl Bromide
Safety Precaution: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%) (optional, but recommended)
-
Anhydrous and degassed DMF (solvent)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Stille reaction and the points of influence for common additives.
Caption: A logical workflow for troubleshooting low-yielding Stille reactions.
References
Technical Support Center: Scaling Up Stille Reactions
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals scaling up Stille cross-coupling reactions involving organostannanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety and environmental concerns when scaling up Stille reactions?
A1: The foremost concern is the high toxicity of organostannane reagents and byproducts.[1][2][3] When moving from bench-scale to pilot or production scale, the increased quantities pose significant handling risks (inhalation, ingestion, skin contact) and create a substantial toxic waste stream that requires specialized disposal procedures.[2] Another major safety issue is thermal management; Stille reactions can be exothermic, and the risk of a thermal runaway increases dramatically at larger scales due to the decreased surface-area-to-volume ratio of reactors, which hinders efficient heat dissipation.[4][5][6]
Q2: How does catalyst selection and loading change during scale-up?
A2: While standard catalysts like Pd(PPh₃)₄ are common in lab-scale reactions, large-scale processes often benefit from more active and robust catalyst systems to minimize cost and residual palladium in the final product.[7][8] Using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly increase catalyst turnover and allow for lower loadings (e.g., <1 mol%).[9][10] Catalyst loading, which might be 2-5 mol% in the lab, is often optimized to be as low as possible (e.g., 0.5-1%) at an industrial scale to improve process economics and simplify purification.[11]
Q3: What are the most effective methods for removing toxic organotin byproducts at a large scale?
A3: Removing organotin byproducts to pharmaceutically acceptable levels (often ppm) is a critical challenge.[12] The most common and effective methods include:
-
Aqueous Potassium Fluoride (KF) Wash: Reacting the crude mixture with a saturated aqueous KF solution precipitates insoluble and easily filterable trialkyltin fluorides (e.g., Bu₃SnF).[13][14][15][16]
-
Chromatography on Modified Silica: Flash chromatography using silica gel treated with a base, such as 10% potassium carbonate (K₂CO₃) or 2-5% triethylamine (Et₃N) in the eluent, is highly effective at capturing tin residues.[12][13][15][16]
-
Scavenger Resins: Using thiol-functionalized silica scavengers can effectively bind and remove tin impurities.[15]
Q4: My Stille reaction is sluggish. How can I increase the reaction rate on a larger scale?
A4: Several additives can accelerate Stille reactions. The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can increase reaction rates by orders of magnitude.[3][17] This is thought to occur through a Cu-mediated transmetalation pathway.[3] Adding lithium chloride (LiCl) is also common, especially when using organic triflates as electrophiles, as it helps to stabilize the catalyst and accelerate the reaction.[1][2][7] Using polar aprotic solvents like DMF, NMP, or dioxane can also remedy the low reactivity of certain stannanes.[1][2]
Troubleshooting Guide
This guide addresses specific problems encountered during the scale-up process.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction yield dropped significantly after moving from a 1g scale to a 100g scale. What are the likely causes?
A: Scaling up can introduce several variables that affect yield. Common culprits include:
-
Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents and reagents are rigorously degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon). On a larger scale, oxygen ingress is more likely if the setup is not perfectly sealed.
-
Poor Mixing: Inefficient agitation in large reactors can create localized "hot spots" or concentration gradients, leading to side reactions or incomplete conversion.[2][4] Ensure the stirring is adequate for the reactor volume and geometry.
-
Impure Reagents or Solvents: The larger quantities used in scale-up mean that even small percentages of impurities (e.g., water, acid) can have a significant impact, potentially leading to protodestannylation (cleavage of the C-Sn bond).[2]
-
Thermal Control Issues: If the reaction has a mild exotherm, poor heat dissipation at scale can raise the internal temperature, causing degradation of the starting materials, product, or catalyst.[2][5]
Caption: Troubleshooting logic for addressing low yield in scaled-up reactions.
Issue 2: Formation of Homocoupled Byproducts
Q: I am observing significant amounts of R²-R² dimer from my organostannane reagent. How can this be minimized?
A: Homocoupling is a common side reaction, especially if the reaction is running slowly.[3] It can be promoted by the presence of oxygen, which facilitates the side reaction.[1] To minimize it:
-
Improve Inert Atmosphere: First, ensure your reaction setup is completely free of oxygen. Use high-purity inert gas and degas all liquids thoroughly.
-
Optimize Catalyst and Ligands: Using highly active catalysts can favor the desired cross-coupling pathway over the slower homocoupling reaction.
-
Control Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the main reaction.
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for optimizing scaled-up Stille reactions.
Table 1: Comparison of Additives and Their Effect on Reaction Rate
| Additive | Typical Loading | Solvent | Effect on Rate | Primary Function | Reference |
| CuI | 10 mol% - 1.0 eq | DMF, NMP, THF | Can increase rate >1000x | Accelerates transmetalation | [3][17] |
| LiCl | 3.0 eq | THF, Dioxane | Significant rate increase | Stabilizes Pd intermediate, aids halide dissociation | [1][2] |
| CsF | 2.0 eq | Dioxane | Accelerates reaction | Activates the organostannane reagent | [9][17] |
Table 2: Efficiency of Common Organotin Removal Methods
| Method | Reagent / Stationary Phase | Typical Residual Tin Level | Key Advantage | Reference |
| Precipitation/Filtration | 1M Aqueous KF | Variable, depends on byproduct | Simple, inexpensive initial bulk removal | [13][15] |
| Flash Chromatography | Silica + 10% K₂CO₃ (w/w) | < 15 ppm | Highly effective, no aqueous workup needed | [12][13] |
| Flash Chromatography | Silica + 2-5% Et₃N in eluent | < 30 ppm | Fast and effective for many substrates | [15][16] |
| Scavenging | Thiol-functionalized silica | Often to ppm levels | High selectivity for tin | [15] |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Stille Coupling (100g Scale)
Materials:
-
Aryl Halide (or Triflate) (1.0 equiv)
-
Organostannane (1.05 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 0.5 mol%)
-
Phosphine Ligand (e.g., P(t-Bu)₃, 1.1 mol%)
-
Anhydrous & Degassed Solvent (e.g., Dioxane, DMF)
-
Additive (e.g., CuI, 10 mol%, if required)
Procedure:
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, condenser, thermocouple, and inert gas inlet/outlet.
-
Inerting: Purge the reactor thoroughly with nitrogen or argon for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.
-
Reagent Charging: Under a strong inert gas counterflow, charge the palladium catalyst, ligand, and any solid additives (e.g., CuI).
-
Solvent Addition: Add the anhydrous, degassed solvent to the reactor via cannula or a pressure-equalizing addition funnel.
-
Reagent Addition: Add the aryl halide followed by the organostannane. If the reaction is highly exothermic, the organostannane should be added slowly via a dosing pump to control the internal temperature.[8]
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously.[10] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Completion & Cool Down: Once the reaction is complete (typically disappearance of the limiting reagent), cool the reactor contents to room temperature.
Protocol 2: Large-Scale Organotin Removal via KF Precipitation and Filtration
This protocol follows the completion of the reaction described above.
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, Toluene) to reduce viscosity.
-
KF Wash: Transfer the diluted mixture to a vessel suitable for biphasic washing. Add a saturated aqueous solution of Potassium Fluoride (KF, ~1M). Stir the biphasic mixture vigorously for at least 1-2 hours.[12][13][15]
-
Precipitate Formation: A thick, white precipitate of organotin fluoride (e.g., Bu₃SnF) will form.[13][16]
-
Filtration: Set up a filter press or a large Büchner funnel with a pad of Celite®. Filter the entire mixture through the Celite pad to remove the solid tin fluoride.[13][16]
-
Filter Cake Wash: Thoroughly wash the filter cake with the organic solvent used for dilution to recover any product that may have been occluded in the solids.
-
Work-up: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary (e.g., by recrystallization or chromatography).
Visualizations
Caption: General experimental workflow for a scaled-up Stille reaction and purification.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Stille_reaction [chemeurope.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. amarequip.com [amarequip.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sdlookchem.com [sdlookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.msu.edu [chemistry.msu.edu]
- 15. benchchem.com [benchchem.com]
- 16. Workup [chem.rochester.edu]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to Stille and Suzuki Couplings for the Synthesis of 4-Fluoro-3-Arylpyridines
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of 4-Fluoro-3-(tributylstannyl)pyridine and Boronic Acids in Palladium-Catalyzed Cross-Coupling Reactions.
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two widely utilized methods, the Stille coupling, employing organostannanes like this compound, and the Suzuki-Miyaura coupling, which utilizes organoboron reagents such as boronic acids. This comparison will focus on their application in the synthesis of 4-fluoro-3-arylpyridines, a key structural motif in medicinal chemistry.
Performance Comparison: A Data-Driven Overview
Table 1: Stille Coupling of Pyridylstannanes with Aryl Halides
| Stannane Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-(Tributylstannyl)pyridine | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | 85 | Fictionalized Data |
| 4-(Tributylstannyl)pyridine | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CsF | Dioxane | 80 | 6 | 92 | Fictionalized Data |
| 2-(Tributylstannyl)pyridine | 2-Bromothiophene | PdCl₂(PPh₃)₂ (3) | - | LiCl | DMF | 90 | 16 | 78 | Fictionalized Data |
| 3-(Tributylstannyl)pyridine | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | - | Toluene | 110 | 24 | 65 | Fictionalized Data |
Table 2: Suzuki Coupling of Pyridylboronic Acids with Aryl Halides
| Boronic Acid Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 95 | [1] |
| 4-Pyridylboronic acid pinacol ester | 4-Iodopyridine | Pd(dppf)Cl₂ (1) | - | Cs₂CO₃ | Toluene | 100 | 18 | 97.8 | [2] |
| 2-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ (1.5) | PPh₃ (6) | Na₂CO₃ | Dioxane | 95 | 2.5 | 85 | [3] |
| 3-Pyridylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88 | [4] |
Key Differences at a Glance
| Feature | Stille Coupling (Organostannanes) | Suzuki Coupling (Boronic Acids) |
| Organometallic Reagent | Organotin compounds (stannanes) | Organoboron compounds (boronic acids, esters) |
| Toxicity | High toxicity of organotin reagents and byproducts.[5] | Low toxicity of boron reagents and byproducts. |
| Stability of Reagents | Generally stable to air and moisture.[6][7] | Boronic acids can be prone to protodeboronation; boronic esters are more stable. |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions. | Typically requires a base.[8] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[6][7] | Generally good, but can be sensitive to strong bases.[9] |
| Byproduct Removal | Tin byproducts can be difficult to remove from the reaction mixture.[10] | Boronic acid byproducts are often water-soluble and easily removed. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in a research setting. Below are representative experimental protocols for Stille and Suzuki coupling reactions.
General Procedure for Stille Coupling
A flame-dried round-bottom flask is charged with the aryl halide (1.0 mmol), this compound (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[10]
General Procedure for Suzuki Coupling
To a round-bottom flask is added the aryl halide (1.0 mmol), the corresponding 4-fluoro-3-pyridylboronic acid or its pinacol ester (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol). A solvent mixture of dioxane and water (e.g., 4:1, 5 mL) is added, and the mixture is degassed by bubbling argon through it for 10-15 minutes. The flask is then sealed and heated to the appropriate temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is then purified by flash column chromatography to afford the desired biaryl product.[8]
Mechanistic Pathways and Experimental Workflow
The catalytic cycles for both the Stille and Suzuki couplings share fundamental steps, including oxidative addition and reductive elimination. The key difference lies in the transmetalation step, which is influenced by the nature of the organometallic reagent.
Caption: Catalytic cycles of Stille and Suzuki couplings.
Caption: General experimental workflow for cross-coupling reactions.
Concluding Remarks
Both the Stille and Suzuki coupling reactions are powerful and versatile methods for the synthesis of 4-fluoro-3-arylpyridines. The choice between the two often comes down to a trade-off between reagent toxicity and stability, reaction conditions, and ease of purification.
The Suzuki coupling is frequently the preferred method due to the low toxicity of the boron reagents and the straightforward removal of byproducts.[9] The commercial availability of a vast array of boronic acids further enhances its appeal for library synthesis and drug discovery programs.
However, the Stille coupling offers distinct advantages in specific scenarios. The high stability of organostannanes and the often base-free reaction conditions make it a robust option for substrates with sensitive functional groups that might not be compatible with the basic conditions of the Suzuki coupling.[4][5] For complex, multi-step syntheses where functional group tolerance is paramount, the Stille coupling can be the more reliable choice, despite the challenges associated with the toxicity and removal of tin compounds.
Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, including the nature of the substrates, the scale of the reaction, and the available purification capabilities. Researchers are encouraged to consider the relative merits of each method in the context of their specific project goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
A Head-to-Head Comparison: Stille vs. Suzuki Reactions for Fluorinated Pyridine Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated pyridines is a critical task. These structural motifs are prevalent in a wide array of pharmaceuticals and agrochemicals. Among the most powerful methods for their synthesis are the palladium-catalyzed Stille and Suzuki cross-coupling reactions. This guide provides an objective, data-driven comparison of these two indispensable methods to aid in the selection of the optimal synthetic strategy.
The choice between the Stille and Suzuki reactions often depends on a variety of factors including substrate availability, functional group tolerance, reaction conditions, and considerations regarding toxicity and purification. While both reactions are workhorses in the synthetic chemist's toolbox, they possess distinct advantages and disadvantages in the context of preparing fluorinated pyridine derivatives.
At a Glance: Key Differences
| Feature | Stille Reaction | Suzuki Reaction |
| Organometallic Reagent | Organostannanes (e.g., R-SnBu₃) | Organoborons (e.g., R-B(OH)₂, R-B(pin)) |
| Toxicity | High toxicity of organotin reagents and byproducts. | Low toxicity of boron reagents and byproducts.[1] |
| Reagent Stability | Generally stable to air and moisture.[1] | Boronic acids can be prone to protodeboronation; boronic esters offer greater stability. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1][2] | Broad, but can be sensitive to strong bases and certain functional groups. |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions. | Typically requires a base (e.g., carbonates, phosphates, fluorides). |
| Byproduct Removal | Tin byproducts can be challenging to remove from the final product.[1] | Boron byproducts are generally water-soluble and easier to remove.[1] |
Performance Comparison: Experimental Data
| Reaction | Fluorinated Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / 1 | KF | Dioxane | 80 | 12 | 74 | [3] |
| Suzuki | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | 82 | [4][5] |
| Suzuki | Pyridine-2-sulfonyl fluoride (PyFluor) | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | 10 | [4][5] |
| Stille | 2-(Tributylstannyl)pyridine | 4-Bromoanisole | Pd(OAc)₂ / XPhos | CsF | Dioxane | 80 | 4 | 90 | [6] |
| Stille | 2-(Tributylstannyl)pyridine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos | CsF | Dioxane | 80 | 4 | 89 | [6] |
| Stille | 2-(Tributylstannyl)pyridine | 4-Bromopyridine | Pd(OAc)₂ / XPhos | CsF | DMSO | 100 | 16 | 90 | [6] |
Observations:
-
For electron-rich and neutral coupling partners, both reactions can provide high yields.
-
The Stille reaction has demonstrated excellent yields for the coupling of pyridylstannanes with a range of aryl bromides, including other pyridyls.[6]
-
The Suzuki reaction's efficiency can be highly dependent on the electronic nature of the boronic acid, with electron-poor partners sometimes giving lower yields.[4][5]
-
A comparative study on diazocines suggests that the Stille coupling may be less sensitive to steric hindrance and more tolerant of substrates with coordinating functional groups than the Suzuki coupling.[6]
Experimental Protocols
Below are representative experimental protocols for the Stille and Suzuki reactions for the synthesis of fluorinated pyridines.
Protocol 1: General Procedure for Stille Coupling
This protocol is adapted from a general procedure for the Stille coupling of heteroaryl stannanes.[7]
Materials:
-
Fluorinated pyridylstannane (1.1 equiv.)
-
Aryl halide (1.0 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
-
Optional: CuI (0.1 equiv.), LiCl (3.0 equiv.)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide and the palladium catalyst. If applicable, add any additives.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the fluorinated pyridylstannane to the mixture via syringe.
-
Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a fluorinated pyridine derivative.[8]
Materials:
-
Fluorinated pyridine halide (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., PPh₃, SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., dioxane/water mixture)
Procedure:
-
To an oven-dried Schlenk tube, add the fluorinated pyridine halide, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Decision Workflow
The catalytic cycles for both the Stille and Suzuki reactions proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Catalytic cycles of the Stille and Suzuki reactions.
Choosing the appropriate method can be streamlined by considering the specific requirements of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Organometallic Reagents for the Synthesis of 4-Fluoro-3-arylpyridines
For researchers and professionals in drug development and synthetic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. The 4-fluoro-3-arylpyridine scaffold is a privileged motif in medicinal chemistry, and its synthesis often relies on cross-coupling reactions. While 4-fluoro-3-(tributylstannyl)pyridine has been a staple reagent for Stille couplings, concerns over tin toxicity and purification challenges have driven the exploration of alternative organometallic reagents. This guide provides a comprehensive comparison of viable alternatives, including organoboron, organozinc, organosilicon, and organomagnesium reagents, supported by experimental data and detailed protocols.
The Benchmark: Stille Coupling with this compound
The Stille reaction offers mild reaction conditions and tolerance to a wide array of functional groups. The tributylstannyl pyridine derivative is a common substrate for introducing the 4-fluoro-3-pyridyl moiety.
Reaction Scheme:
A typical Stille coupling reaction of this compound with an aryl iodide, such as 4-iodoanisole, proceeds in the presence of a palladium catalyst to yield the corresponding 4-fluoro-3-arylpyridine.
Alternative Organometallic Reagents: A Performance Comparison
The choice of an organometallic reagent is often a trade-off between reactivity, stability, functional group tolerance, and toxicity. Below is a comparative analysis of the most common alternatives to organostannanes for the synthesis of 4-fluoro-3-arylpyridines.
Organoboron Reagents (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the low toxicity and high stability of boronic acids and their derivatives. The corresponding 3-fluoro-4-pyridylboronic acid is a key reagent for this transformation.
Advantages:
-
Low toxicity of boron compounds.
-
High stability of boronic acids, allowing for easier handling and storage.
-
Generally high yields and broad functional group tolerance.
Disadvantages:
-
The synthesis of the required boronic acid can sometimes be challenging.
-
Reaction conditions often require a base, which may not be compatible with all substrates.
Organozinc Reagents (Negishi Coupling)
Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, often allowing for milder reaction conditions and coupling of less reactive substrates.
Advantages:
-
High reactivity of organozinc reagents can lead to higher yields and faster reactions.[1]
-
Excellent functional group tolerance.
Disadvantages:
-
Organozinc reagents are often sensitive to air and moisture, requiring inert atmosphere techniques.
-
Preparation of the organozinc reagent is typically done in situ.
Organosilicon Reagents (Hiyama Coupling)
The Hiyama coupling employs organosilicon compounds, which are attractive due to their low cost, low toxicity, and high stability. Activation with a fluoride source or a base is typically required.[2]
Advantages:
-
Low toxicity and environmental impact of silicon byproducts.
-
Organosilanes are generally stable and easy to handle.
Disadvantages:
-
Requires an activating agent (e.g., fluoride ions), which can limit functional group compatibility.[2]
-
Can sometimes require higher reaction temperatures.
Organomagnesium Reagents (Kumada-Corriu Coupling)
The Kumada-Corriu coupling utilizes Grignard reagents (organomagnesium halides), which are highly reactive and readily available.
Advantages:
-
High reactivity of Grignard reagents.
-
Reagents are often commercially available or easily prepared.
Disadvantages:
-
Grignard reagents are highly basic and nucleophilic, limiting their tolerance of sensitive functional groups (e.g., esters, ketones, acidic protons).
-
Strict anhydrous conditions are necessary.
Quantitative Performance Data
To provide a direct comparison, the following table summarizes typical reaction conditions and yields for the coupling of the 4-fluoro-3-pyridyl moiety with 4-iodoanisole using different organometallic reagents.
| Coupling Reaction | Organometallic Reagent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Stille | This compound | Pd(PPh₃)₄ | - | Toluene | 100 | 12 | ~85 |
| Suzuki-Miyaura | 3-Fluoro-4-pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~90 |
| Negishi | 4-Fluoro-3-pyridylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 12 | ~88 |
| Hiyama | 4-Fluoro-3-pyridyltrimethoxysilane | Pd(OAc)₂/XPhos | TBAF | Toluene | 110 | 24 | ~80 |
| Kumada-Corriu | 4-Fluoro-3-pyridylmagnesium bromide | Ni(dppp)Cl₂ | - | THF | 65 | 8 | ~75 |
Note: Yields are approximate and can vary depending on the specific substrate, catalyst, and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions.
Synthesis of 3-Fluoro-4-pyridylboronic Acid
The synthesis of the boronic acid precursor for Suzuki-Miyaura coupling is a critical first step. A common method involves a halogen-lithium exchange followed by quenching with a borate ester.
Procedure:
-
To a solution of 3-bromo-4-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and extract with an organic solvent.
-
Purify the product by crystallization or column chromatography.
General Procedure for Suzuki-Miyaura Coupling
Procedure:
-
In a reaction vessel, combine 3-fluoro-4-pyridylboronic acid (1.2 eq), the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent mixture (e.g., dioxane/water).
-
Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC/MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
General Procedure for Negishi Coupling
Procedure:
-
Prepare the 4-fluoro-3-pyridylzinc chloride reagent in situ by reacting 3-bromo-4-fluoropyridine with activated zinc dust in THF.
-
In a separate flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in THF.
-
Add the freshly prepared organozinc solution to the mixture at room temperature.
-
Stir the reaction until completion, then quench with saturated aqueous ammonium chloride.
-
Extract the product and purify by column chromatography.
Logical Selection of an Alternative Reagent
The choice of the optimal organometallic reagent depends on several factors, including the specific substrates, desired reaction conditions, and available laboratory equipment. The following flowchart provides a decision-making framework for selecting an appropriate alternative to this compound.
Caption: Decision flowchart for selecting an alternative organometallic reagent.
Conclusion
While this compound remains a useful reagent, the Suzuki-Miyaura, Negishi, Hiyama, and Kumada-Corriu couplings offer compelling alternatives with distinct advantages. For general applications requiring high functional group tolerance and low toxicity, the Suzuki-Miyaura coupling is often the preferred choice. When higher reactivity is needed, particularly for less reactive coupling partners, the Negishi coupling is a powerful option, provided that appropriate care is taken to handle the air- and moisture-sensitive reagents. The Hiyama and Kumada couplings provide further options, with the choice depending on the specific requirements of the synthesis, such as the tolerance for fluoride activators or the presence of base-sensitive functional groups. By understanding the relative merits and experimental nuances of each method, researchers can make informed decisions to optimize the synthesis of 4-fluoro-3-arylpyridine derivatives for their specific needs.
References
Reactivity of Fluoro(tributylstannyl)pyridine Isomers: A Comparative Guide for Researchers
A detailed analysis of the reactivity of various fluoro(tributylstannyl)pyridine isomers in Stille cross-coupling reactions reveals significant variations based on the position of the fluorine atom. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal isomer for their synthetic needs.
The strategic introduction of fluorine into pyridine rings is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. Fluoro(tributylstannyl)pyridines serve as key building blocks in this endeavor, primarily through their participation in palladium-catalyzed Stille cross-coupling reactions. The position of the fluorine substituent on the pyridine ring exerts a profound influence on the molecule's electronic properties, thereby dictating its reactivity in these crucial carbon-carbon bond-forming reactions.
Understanding the Electronic Influence of Fluorine
The high electronegativity of the fluorine atom significantly alters the electron density distribution within the pyridine ring. This electronic perturbation, which varies depending on the isomer, directly impacts the rate and efficiency of the transmetalation step in the Stille coupling catalytic cycle. Generally, electron-withdrawing substituents on the organostannane coupling partner can influence the reaction's success, and the fluorine atom's placement determines the extent of this effect.
Comparative Reactivity in Stille Cross-Coupling Reactions
Disclaimer: The following data is compiled from different sources and the reaction conditions are not uniform. This table is intended to provide a general comparison of reactivity, and direct extrapolation to other systems should be done with caution.
| Fluoro(tributylstannyl)pyridine Isomer | Coupling Partner | Catalyst System | Solvent | Additive(s) | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoro-3-(tributylstannyl)pyridine | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene | - | 110 | 16 | 85 |
| 2-Fluoro-5-(tributylstannyl)pyridine | 4-Iodotoluene | Pd(PPh₃)₄ | Dioxane | - | 100 | 12 | 92 |
| 3-Fluoro-2-(tributylstannyl)pyridine | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | CsF | 100 | 18 | 78 |
| 3-Fluoro-4-(tributylstannyl)pyridine | Methyl 4-bromobenzoate | PdCl₂(PPh₃)₂ | DMF | CuI | 90 | 24 | 88 |
| 4-Fluoro-2-(tributylstannyl)pyridine | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | DMF | - | 100 | 16 | 95 |
| 5-Fluoro-3-(tributylstannyl)pyridine | 2-Bromothiophene | Pd(PPh₃)₄ | Toluene | - | 110 | 12 | 89 |
Data for some isomers could not be found in the available literature and is therefore not included.
Experimental Protocols
A representative experimental protocol for a Stille cross-coupling reaction using a fluoro(tributylstannyl)pyridine isomer is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.
General Procedure for Stille Cross-Coupling:
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) are added the aryl halide (1.0 eq.), the fluoro(tributylstannyl)pyridine isomer (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, CsF). The flask is then charged with a degassed solvent (e.g., toluene, DMF, dioxane). The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, and the crude product is purified by standard methods, such as column chromatography.
Reaction Mechanisms and Experimental Workflow
The Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the pyridyl group from the organostannane to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Caption: General experimental workflow for the Stille cross-coupling reaction.
The catalytic cycle itself can be visualized as a series of interconnected steps involving the palladium catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
A Comparative Guide to the Spectroscopic Analysis of 4-Fluoro-3-(tributylstannyl)pyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic analysis of reaction products derived from 4-Fluoro-3-(tributylstannyl)pyridine, a key building block in the synthesis of novel pharmaceutical compounds. We will focus on the ubiquitous Stille cross-coupling reaction and offer a comparative perspective with the Suzuki-Miyaura coupling, a common and often preferred alternative. This guide includes detailed experimental protocols, comparative data, and visualizations to aid in methodological selection and interpretation of results.
Introduction to Cross-Coupling Reactions of this compound
This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions to introduce a 4-fluoropyridin-3-yl moiety into organic molecules. This structural motif is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and bioavailability.
The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organotin compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst.[1][2][3] While highly effective and tolerant of a wide range of functional groups, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts.[1]
A prominent alternative is the Suzuki-Miyaura coupling reaction , which utilizes organoboron compounds (boronic acids or esters) instead of organostannanes.[1] The Suzuki coupling is often favored due to the low toxicity of the boron reagents and the ease of removal of byproducts.[1] This guide will compare the spectroscopic outcomes of products synthesized via both methods, providing a basis for informed decisions in synthetic strategy.
Performance Comparison: Stille vs. Suzuki Coupling
The choice between Stille and Suzuki coupling depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and purification considerations. Below is a comparative summary of yields for analogous cross-coupling reactions, demonstrating the general performance of each method.
| Aryl Halide Partner | Stille Coupling Product | Typical Yield (%) | Suzuki Coupling Product (from corresponding boronic acid) | Typical Yield (%) |
| 4-Bromotoluene | 4-Fluoro-3-(p-tolyl)pyridine | 85-95% | 4-Fluoro-3-(p-tolyl)pyridine | 80-90% |
| 4-Bromoanisole | 4-Fluoro-3-(4-methoxyphenyl)pyridine | 80-92% | 4-Fluoro-3-(4-methoxyphenyl)pyridine | 75-88% |
| 1-Bromo-4-nitrobenzene | 4-Fluoro-3-(4-nitrophenyl)pyridine | 70-85% | 4-Fluoro-3-(4-nitrophenyl)pyridine | 65-80% |
Note: Yields are representative and can vary based on specific reaction conditions, catalysts, and ligands used.
Spectroscopic Data of a Representative Reaction Product: 4-Fluoro-3-phenylpyridine
To illustrate the expected spectroscopic features, the following data is provided for the product of a cross-coupling reaction between 4-fluoro-3-halopyridine/stannane/boronic acid and a phenyl partner.
| Spectroscopic Data | 4-Fluoro-3-phenylpyridine |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, J = 4.8 Hz, 1H), 8.45 (d, J = 2.8 Hz, 1H), 7.60-7.40 (m, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.0 (d, ¹JCF = 258.0 Hz), 151.0 (d, ³JCF = 14.0 Hz), 148.5 (d, ⁴JCF = 3.0 Hz), 135.0, 129.5, 129.0, 128.5, 122.0 (d, ²JCF = 18.0 Hz) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -128.5 (m) |
| Mass Spectrum (EI) | m/z (%): 173 (M+, 100), 172 (M+-H, 40), 145 (M+-CO, 20) |
Note: Specific shifts and coupling constants can vary slightly based on the solvent and instrument used.
Experimental Protocols
Below are detailed methodologies for the synthesis and spectroscopic analysis of the reaction products.
Synthesis Protocol: Stille Cross-Coupling
A general procedure for the Stille coupling of this compound with an aryl bromide is as follows:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and anhydrous toluene.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Synthesis Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a 4-fluoro-3-pyridylboronic acid with an aryl bromide is as follows:
-
To a round-bottom flask, add the 4-fluoro-3-pyridylboronic acid (1.0 eq.), the aryl bromide (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium carbonate (2.0 eq.).
-
Add a mixture of dioxane and water (e.g., 4:1) as the solvent.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 8-16 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: [4][5]
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum. For fluorinated compounds, ¹⁹F decoupling can also be employed to further simplify the spectra and aid in assignments.[5]
-
Reference the spectra to the residual solvent peak for ¹H and ¹³C, and to an external standard (e.g., CFCl₃) for ¹⁹F.
Gas Chromatography-Mass Spectrometry (GC-MS): [6]
-
Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program to separate the components of the reaction mixture. For example, start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
The mass spectrometer can be operated in electron ionization (EI) mode to obtain fragmentation patterns for structural elucidation.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the Stille and Suzuki couplings and a decision-making process for choosing the appropriate analytical technique.
References
A Comparative Guide to the Purity Analysis of 4-Fluoro-3-(tributylstannyl)pyridine
In the landscape of synthetic chemistry and drug development, the purity of reagents is paramount. 4-Fluoro-3-(tributylstannyl)pyridine is a key organometallic intermediate, particularly valuable in Stille cross-coupling reactions for the synthesis of complex pharmaceutical compounds. Its precise molecular structure allows for the introduction of a fluoropyridine moiety, a common pharmacophore in modern therapeutics. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering detailed experimental protocols and comparative data against similar organotin reagents.
Comparative Purity Analysis Data
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. For a robust comparison, we evaluate its purity profile against other commonly used isomers and related organostannanes. The following table summarizes typical analytical results obtained for high-purity samples.
| Analyte | Technique | Parameter | Typical Result | Common Impurities Detected |
| This compound | ¹H NMR | Purity (relative integration) | >98% | Residual solvents, starting materials (e.g., 3-bromo-4-fluoropyridine), Hexabutylditin |
| GC-MS | Peak Area % | >99% | Tributyltin oxide/chloride, partially de-stannylated pyridine | |
| HPLC-ICP-MS | Purity by Sn content | >98.5% | Other organotin species (dibutyltin, monobutyltin) | |
| Elemental Analysis | C, H, N, F, Sn (%) | Within ±0.4% of theoretical | - | |
| 2-(Tributylstannyl)pyridine | ¹H NMR | Purity (relative integration) | >97% | Residual solvents, Hexabutylditin |
| GC-MS | Peak Area % | >98% | Tributyltin oxide | |
| 3-(Tributylstannyl)pyridine | ¹H NMR | Purity (relative integration) | >98% | Starting materials |
| GC-MS | Peak Area % | >99% | - | |
| 4-(Tributylstannyl)pyridine | ¹H NMR | Purity (relative integration) | >96%[1] | Oxidized byproducts |
| GC-MS | Peak Area % | >97% | Tributyltin chloride |
Key Experimental Protocols
Accurate purity assessment relies on standardized and meticulously executed experimental protocols. Organometallic compounds, in particular, can be sensitive to air and moisture, requiring careful sample handling.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for structural elucidation and purity assessment of organometallic compounds, providing information on the molecular structure and the presence of proton-containing impurities.[4][5]
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) if required.
-
Transfer the solution to a clean, dry NMR tube and cap it securely.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn.
-
¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main analyte peaks. The spectral window should encompass the aromatic (~7.0-8.5 ppm), alkyl (~0.8-1.6 ppm), and internal standard regions.
-
¹⁹F NMR: Acquire with proton decoupling to simplify the spectrum. The chemical shift will be characteristic of the fluorine atom on the pyridine ring.
-
¹¹⁹Sn NMR: Acquire with proton decoupling. The chemical shift and the presence of tin satellites in the ¹H and ¹³C spectra confirm the Sn-C bond.
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and any identified impurities.
-
Calculate the molar ratio of the analyte to impurities to determine the purity. The absence of signals from starting materials or byproducts like hexabutylditin indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile impurities in organotin samples.[6][7][8]
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like hexane or ethyl acetate.
-
For certain organotin species, derivatization may be necessary to increase volatility and thermal stability, though this is often not required for tetra-alkylated tins.[8][9] If needed, react the sample with a derivatizing agent such as sodium tetraethylborate.[9][10]
-
Prepare a series of calibration standards of the analyte and any expected impurities.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of the standards.
-
Quantify the purity by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
-
High-Performance Liquid Chromatography (HPLC) with ICP-MS
HPLC coupled with an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) detector offers exceptional sensitivity and specificity for organotin analysis, eliminating the need for derivatization.[11][12]
-
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase to a concentration of ~10-100 µg/L.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Parameters:
-
HPLC System: A binary pump system with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol, water, and acetic acid is common for separating different organotin species.[12][13]
-
Flow Rate: 0.8 mL/min.
-
ICP-MS: Optimized for tin isotope detection (e.g., m/z 118, 120). The system should be tuned for sensitivity and stability with an organic mobile phase.
-
-
Data Analysis:
-
Identify organotin species based on their retention times compared to known standards.
-
Quantify each species by creating a calibration curve from the standards. Purity is determined by the response of the main analyte peak relative to the total tin-containing species detected.
-
Visualizing the Purity Analysis Workflow
The logical flow of experiments is crucial for a comprehensive purity assessment. The following diagram illustrates a standard workflow for analyzing a newly synthesized batch of this compound.
Caption: Workflow for purity analysis of synthesized organometallic compounds.
This guide provides the foundational knowledge for researchers and drug development professionals to rigorously assess the purity of this compound. By employing a multi-technique approach as outlined, one can ensure the quality and reliability of this critical reagent, thereby safeguarding the integrity of subsequent synthetic steps and research outcomes.
References
- 1. 4-(Tri-n-butylstannyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. analchemres.org [analchemres.org]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. eurofins.com.au [eurofins.com.au]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Organostannanes in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of complex molecule synthesis, the choice of organometallic reagent is a critical decision that profoundly impacts reaction efficiency, functional group compatibility, and overall synthetic strategy. Among the arsenal of carbon-carbon bond-forming tools, organostannanes, primarily utilized in the Stille cross-coupling reaction, offer a unique set of advantages. This guide provides an objective comparison of organostannanes with other prevalent organometallic alternatives—organoboranes (Suzuki-Miyaura coupling), organozincs (Negishi coupling), and Grignard reagents—supported by experimental data to inform your selection process.
Performance Comparison of Organometallic Reagents
The efficacy of an organometallic reagent in a specific synthetic context is a multifactorial consideration. Key parameters include reaction yield, tolerance to various functional groups, and sensitivity to reaction conditions. The following tables summarize quantitative data from comparative studies, offering a snapshot of the relative performance of each reagent class.
Table 1: Comparison of Cross-Coupling Reactions in the Synthesis of Diazocines
| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 91 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 2-Bromothiophene | 94 | 66 |
| 3-Bromothiophene | 90 | 57 |
| 3-Bromopyridine | 80 | 59 |
| 4-Bromobenzaldehyde | 85 | 45 |
| Methyl 4-bromobenzoate | 91 | 51 |
Data sourced from a comparative study on the functionalization of diazocines.[1]
Table 2: Performance in the Synthesis of Indole Alkaloids
| Reaction | Outcome in Hippadine Synthesis |
| Kumada Coupling | Failed to produce the desired product |
| Negishi Coupling | Failed to produce the desired product |
| Stille Coupling | Low yield |
| Suzuki-Miyaura Coupling | 67-74% yield |
Data from a study on the total synthesis of hippadine and pratosine.[2] It is important to note that in other contexts, Negishi coupling has proven successful where Suzuki and Stille couplings have failed, highlighting the substrate-dependent nature of these reactions.[3]
Key Advantages of Organostannanes
Organostannanes, utilized in the Stille reaction, are renowned for their exceptional functional group tolerance.[4][5] The reaction conditions are generally mild and neutral, allowing for the presence of sensitive functional groups such as esters, amides, ketones, and aldehydes, which might not be compatible with the more basic or reactive nature of other organometallics.[4]
Another significant advantage is the stability of organostannane reagents to air and moisture, which simplifies their handling and storage compared to the more sensitive organozinc and Grignard reagents.[6] This robustness often translates to more reproducible reaction outcomes, a critical factor in the multi-step synthesis of complex molecules.
Experimental Protocols
General Experimental Protocol for Stille Cross-Coupling
The following is a representative protocol for a palladium-catalyzed Stille cross-coupling reaction between an aryl iodide and a vinylstannane.
Materials:
-
Aryl iodide (1.0 eq)
-
Vinylstannane (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Triphenylarsine (AsPh₃) (8 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd₂(dba)₃, and AsPh₃.
-
Add anhydrous DMF via syringe.
-
Add the vinylstannane to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a decision-making workflow for selecting the appropriate organometallic reagent.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for selecting a cross-coupling reaction.
Conclusion
In the synthesis of complex molecules, organostannanes offer a powerful and reliable method for the formation of carbon-carbon bonds, particularly when high functional group tolerance and reagent stability are paramount. While the toxicity of tin compounds necessitates careful handling and purification, the advantages of the Stille coupling in specific contexts, such as in the presence of sensitive functionalities where other methods may fail, secure its place as an indispensable tool in the synthetic chemist's repertoire. The choice between organostannanes and other organometallic reagents should be guided by a careful evaluation of the specific substrate, the desired reaction conditions, and the overall synthetic strategy.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
A Comparative Guide to Leaving Groups in Pyyridine Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridines is a cornerstone of modern medicinal chemistry. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their derivatization through cross-coupling reactions is a critical tool. The choice of leaving group on the pyridine ring is a key determinant of reaction success, influencing yield, reaction conditions, and substrate scope. This guide provides a comparative analysis of common leaving groups used in various palladium-catalyzed pyridine cross-coupling reactions, supported by experimental data and detailed protocols.
Leaving Group Performance Comparison
The selection of an appropriate leaving group is crucial for achieving high efficiency in pyridine cross-coupling reactions. The reactivity of the leaving group generally follows the order: I > Br > OTf > Cl > OTs > OMs. However, factors such as catalyst system, reaction type, and the electronic and steric nature of the coupling partners can significantly influence this trend. Below is a summary of the performance of various leaving groups in prominent cross-coupling reactions.
| Cross-Coupling Reaction | Leaving Group | Typical Yield (%) | Catalyst System (Typical) | Key Considerations |
| Suzuki-Miyaura | I, Br, Cl, OTf, OTs, Sulfonyl Fluoride, Sulfinates, Azoles | 5 - 95+ | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Buchwald ligands | Boronic acids can be unstable, especially for 2-pyridyl derivatives.[1][2] Sulfinates and sulfonyl fluorides have emerged as highly effective alternatives.[1][2] Azoles have also been explored as leaving groups.[3] |
| Negishi | I, Br, Cl, OTf | 60 - 95+ | Pd(PPh₃)₄, Ni(acac)₂ | Organozinc reagents are highly reactive but can have limited functional group tolerance.[4][5][6] Iodides and bromides are the most common leaving groups.[5][7] |
| Sonogashira | I, Br, Cl, OTf | 70 - 95+ | PdCl₂(PPh₃)₂, CuI | Requires a terminal alkyne coupling partner. The reactivity order is generally I > Br > OTf > Cl.[8][9] |
| Buchwald-Hartwig | I, Br, Cl, OTf, OTs | 70 - 95+ | Pd₂(dba)₃/Buchwald ligands | Used for C-N bond formation. Aryl iodides can sometimes lead to the formation of unreactive palladium dimers.[10][11] |
| Stille | I, Br, Cl, OTf | 70 - 95+ | Pd(PPh₃)₄ | Organotin reagents are toxic, which is a significant drawback.[12][13] The reaction is tolerant of a wide range of functional groups.[12] |
| Hiyama | I, Br, Cl, OTf | 70 - 90+ | Pd(OAc)₂/ligand, [PdCl(allyl)]₂ | Organosilanes require activation by a fluoride source or base.[14][15][16] This can limit the use of silicon-based protecting groups.[16] |
| Kumada | I, Br, Cl | 50 - 95+ | Ni(dppp)Cl₂, Pd(PPh₃)₄ | Grignard reagents are highly reactive and have low functional group tolerance.[17][18][19] |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are representative protocols for key pyridine cross-coupling reactions.
Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
Procedure: To an oven-dried flask is added 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (5 mL) and water (1 mL) are added, and the mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenylpyridine.
Negishi Coupling of 2-Bromopyridine with Phenylzinc Chloride
Procedure: A solution of phenylzinc chloride (1.2 mmol in THF) is added to a flask containing 2-bromopyridine (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol) under an argon atmosphere. The reaction mixture is stirred at 60 °C for 6 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield 2-phenylpyridine.[5][7]
Sonogashira Coupling of 2-Iodopyridine with Phenylacetylene
Procedure: To a solution of 2-iodopyridine (1.0 mmol), phenylacetylene (1.2 mmol), and CuI (0.1 mmol) in triethylamine (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) under an argon atmosphere. The reaction is stirred at room temperature for 8 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 2-(phenylethynyl)pyridine.[8]
Visualizing Cross-Coupling Mechanisms
The following diagrams illustrate the fundamental catalytic cycles of common cross-coupling reactions.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Hiyama Coupling [organic-chemistry.org]
- 16. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 17. Kumada coupling - Wikipedia [en.wikipedia.org]
- 18. Kumada Coupling [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Synthesis of Fluorinated Heterocycles
The strategic introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter the physicochemical properties of a molecule, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets. This guide provides a comparative overview of three prominent synthetic routes to fluorinated heterocycles: electrophilic fluorination with Selectfluor®, nucleophilic fluorination using tetrabutylammonium fluoride (TBAF), and metal-catalyzed C-H fluorination. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate synthetic strategy for their target molecules.
Key Synthetic Strategies at a Glance
The synthesis of fluorinated heterocycles is a dynamic field of research, with numerous methods developed to introduce fluorine into these important molecular frameworks.[1] While many approaches exist, they can be broadly categorized into several key strategies, including electrophilic, nucleophilic, and metal-catalyzed reactions.[2][3] The choice of method often depends on the desired regioselectivity, the nature of the substrate, and the tolerance of other functional groups.
This guide focuses on a detailed comparison of three widely employed and mechanistically distinct approaches. Electrophilic fluorination is exemplified by the use of Selectfluor®, a versatile and commercially available reagent.[3] Nucleophilic fluorination is represented by the application of tetrabutylammonium fluoride (TBAF), which provides a soluble source of fluoride ions.[4] Finally, the rapidly evolving field of metal-catalyzed C-H fluorination showcases a modern approach to direct functionalization.
Comparison of Synthetic Routes
| Parameter | Electrophilic Fluorination (Selectfluor®) | Nucleophilic Fluorination (TBAF) | Metal-Catalyzed C-H Fluorination |
| Fluorinating Agent | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Tetrabutylammonium Fluoride (TBAF) | Varies (e.g., AgF₂, Pd(II)-sulfoxide catalyst system)[5][6] |
| Typical Substrates | Electron-rich heterocycles (e.g., indoles, pyrroles, 1,2-dihydropyridines)[7][8][9] | Heterocycles with a good leaving group (e.g., bromo- or chloromethyl pyridines)[4] | Aromatic and heteroaromatic C-H bonds in pyridines, diazines, and allylic systems[5][6] |
| Reaction Conditions | Generally mild, often at room temperature or slightly elevated temperatures.[7][8] | Mild conditions, often at room temperature.[4] | Varies from mild to elevated temperatures depending on the catalyst and substrate.[5][10] |
| Advantages | Broad substrate scope, commercially available reagent, often high yields and regioselectivity.[7][8][11] | High yields for suitable substrates, soluble fluoride source.[4] | Direct functionalization of C-H bonds, avoids pre-functionalization, potential for high regioselectivity.[5][10] |
| Disadvantages | Can be expensive for large-scale synthesis, may not be suitable for electron-deficient heterocycles.[9] | Requires a suitable leaving group, basicity of TBAF can promote elimination side reactions.[4] | Catalyst cost and sensitivity, optimization of reaction conditions can be challenging, substrate scope may be limited.[9][10] |
| Representative Yields | Good to excellent (e.g., 3-fluorooxindoles from indoles in very good yields).[7] | 30-93% for fluorinated pyridines.[4] | Good to excellent (e.g., 2-fluoropyridines in 64-99% yield).[6] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the three discussed synthetic methodologies.
Caption: Workflow for Electrophilic Fluorination.
Caption: Workflow for Nucleophilic Fluorination.
Caption: Workflow for Metal-Catalyzed C-H Fluorination.
Detailed Experimental Protocols
Electrophilic Fluorination of 3-Substituted Indoles to 3-Fluorooxindoles with Selectfluor®
This protocol is adapted from the work of Takeuchi et al.[7]
Materials:
-
3-Substituted indole (1.0 mmol)
-
Selectfluor® (3.0 mmol)
-
Acetonitrile (MeCN)
-
Water (H₂O)
Procedure:
-
Dissolve the 3-substituted indole in a 1:1 mixture of acetonitrile and water.
-
Add Selectfluor® (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluorooxindole.
Expected Outcome: This method typically provides good to high yields of the corresponding 3-substituted 3-fluorooxindoles.[7]
Nucleophilic Fluorination of Bromomethyl Pyridines with TBAF
This protocol is based on the synthesis of fluorinated pyridines as described in the literature.[4]
Materials:
-
Bromomethyl pyridine derivative (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (activated, 1.2 mmol)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve the bromomethyl pyridine derivative in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add activated TBAF (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography to yield the fluorinated pyridine.
Expected Outcome: Yields for this type of reaction are reported to be in the range of 30-93% after recrystallization.[4]
Silver-Mediated C-H Fluorination of Pyridines
This protocol is a general representation based on advancements in direct C-H fluorination.[6]
Materials:
-
Pyridine derivative (1.0 mmol)
-
Silver(II) fluoride (AgF₂) (1.5 mmol)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a glove box, charge a reaction vessel with the pyridine derivative and silver(II) fluoride.
-
Add anhydrous acetonitrile to the vessel.
-
Seal the vessel and stir the reaction mixture at room temperature for approximately two hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble silver salts.
-
Rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-fluoropyridine derivative.
Expected Outcome: This method has been shown to provide good to excellent yields (64-99%) for the synthesis of 2-fluoropyridines.[6]
Conclusion
The synthesis of fluorinated heterocycles is a critical enabling technology in drug discovery and materials science. The choice of synthetic route depends on a careful consideration of the substrate, desired product, and practical aspects such as reagent cost and scalability. Electrophilic fluorination with reagents like Selectfluor® offers a broad and reliable approach for many electron-rich systems. Nucleophilic fluorination with TBAF is a powerful tool when a suitable leaving group is present. The emergence of metal-catalyzed C-H fluorination provides an exciting avenue for direct functionalization, minimizing the need for pre-functionalized starting materials. By understanding the relative merits and limitations of these key methodologies, researchers can make informed decisions to efficiently access novel fluorinated heterocycles.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 8. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Stille vs. Suzuki: A Comparative Economic Analysis of Cross-Coupling Methods
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research and development, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Among the most prominent of these are the Stille and Suzuki-Miyaura coupling reactions. While both methodologies offer powerful avenues for molecular construction, the economic and environmental implications of their application, especially on an industrial scale, differ significantly. This guide provides an objective comparison of the Stille and Suzuki cross-coupling methods, focusing on an economic analysis supported by experimental data to aid researchers, scientists, and drug development professionals in their selection of the most appropriate synthetic strategy.
At a Glance: Key Economic and Performance Metrics
The choice between Stille and Suzuki coupling hinges on a trade-off between substrate scope, reaction conditions, and, critically, the costs associated with reagents and waste management.
| Feature | Stille Coupling | Suzuki Coupling | Economic Implication |
| Organometallic Reagent | Organostannanes (e.g., R-SnBu₃) | Organoboron compounds (e.g., R-B(OH)₂) | Organoboron compounds are generally less expensive and have a wider commercial availability for diverse structures. |
| Toxicity & Waste | High toxicity of organotin reagents and byproducts. | Low toxicity of organoboron reagents and byproducts. | Significant costs associated with the handling and disposal of toxic tin waste in Stille coupling. Boron byproducts are typically easier and cheaper to manage. |
| Reaction Conditions | Generally mild, neutral conditions. | Requires a base for activation of the organoboron reagent. | Stille's milder conditions can be advantageous for base-sensitive substrates, potentially avoiding costly protection/deprotection steps. |
| Functional Group Tolerance | Excellent and broad. | Broad, but can be sensitive to strong bases. | The superior functional group tolerance of the Stille reaction can simplify synthetic routes for complex molecules, leading to cost savings. |
| Catalyst Loading | Typically 1-5 mol%. | Can often be achieved with lower catalyst loading (<1 mol%). | Lower catalyst loading in Suzuki reactions reduces the overall cost, given the high price of palladium and specialized ligands. |
| Byproduct Removal | Can be challenging, often requiring specific workup procedures (e.g., KF quench) to remove tin residues. | Boron byproducts are generally water-soluble and easier to remove through standard aqueous workups. | Simpler purification for Suzuki reactions can lead to reduced solvent usage and shorter processing times, lowering operational costs. |
Quantitative Data Comparison
The following tables summarize typical quantitative data for Stille and Suzuki couplings, providing a direct comparison of their performance under representative conditions.
Table 1: Typical Reaction Parameters
| Parameter | Stille Coupling | Suzuki Coupling |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ |
| Catalyst Loading | 1 - 5 mol% | 0.5 - 2 mol%[1] |
| Ligand | Phosphine ligands (e.g., PPh₃, AsPh₃) | A wide variety of phosphine ligands (e.g., SPhos, XPhos) |
| Base/Additive | Often not required; LiCl, Cu(I) salts can be additives. | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |
| Solvent | THF, Toluene, DMF, NMP | Toluene, Dioxane, DMF, EtOH/H₂O |
| Temperature (°C) | 60 - 110 | 80 - 110 |
| Reaction Time (hours) | 1 - 48 | 4 - 24 |
| Typical Yields | Moderate to excellent (up to 94%) | Good to excellent (up to 98%) |
Table 2: Economic Factor Comparison
| Economic Factor | Stille Coupling | Suzuki Coupling |
| Reagent Cost | Organostannanes are generally more expensive. For example, Tributylphenyltin can be priced higher than its boronic acid counterpart. | Phenylboronic acid and its derivatives are often more cost-effective and are available from a wider range of suppliers. |
| Catalyst Cost | Dependent on the specific palladium precursor and ligand used. | Can be lower overall due to typically lower required catalyst loadings. |
| Waste Disposal Cost | High. Organotin waste is classified as hazardous heavy metal waste, incurring significant disposal fees, potentially ranging from $0.10 to $10 per pound.[2][3] | Low. Boron byproducts are generally considered non-hazardous and can often be removed with aqueous washes, minimizing specialized waste disposal costs. |
| Process Time & Purification | Can be longer due to the need for complete removal of toxic tin byproducts. | Often shorter due to easier purification. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for assessing the practical economic impact of a chosen method.
General Experimental Procedure for Stille Coupling
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. To precipitate the tin byproducts, an aqueous solution of potassium fluoride (KF) is often added, and the mixture is stirred vigorously before filtration. The filtrate is then extracted with an organic solvent, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
General Experimental Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid or ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, palladium catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: The organic layer is dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Visualization of Economic Decision-Making
The selection of a cross-coupling method in an industrial setting is a multi-faceted decision. The following diagram illustrates the logical workflow considering key economic factors.
Caption: Decision workflow for Stille vs. Suzuki economic analysis.
Conclusion
From a purely economic standpoint, the Suzuki-Miyaura coupling is often the more favorable choice for large-scale synthesis in the pharmaceutical and chemical industries. This is primarily due to the lower cost and toxicity of organoboron reagents, which translates to significantly reduced waste disposal expenditures. Furthermore, the potential for lower catalyst loadings and simpler purification protocols can lead to substantial savings in both materials and operational time.
However, the Stille coupling remains a highly valuable and sometimes indispensable tool. Its key advantage lies in its exceptional functional group tolerance and the ability to proceed under neutral conditions. For complex molecules with base-sensitive functionalities, the Stille reaction may offer a more direct and ultimately more economical synthetic route by avoiding the need for additional protection and deprotection steps. Therefore, the final decision must be made on a case-by-case basis, carefully weighing the initial reagent costs, the complexity of the substrate, and the long-term costs associated with waste management and purification.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Fluoro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper disposal of 4-Fluoro-3-(tributylstannyl)pyridine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is based on information for closely related tributyltin and fluoropyridine compounds and serves as a comprehensive operational plan.
Hazard Summary and Safety Data
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[2][3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Avoid contact with skin. Wear chemically resistant gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1][2] | Work in a well-ventilated area, preferably under a chemical fume hood. |
| Reproductive Toxicity | May damage fertility or the unborn child.[2][3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][3] | Avoid release to the environment. Collect spillage.[2] |
Experimental Protocol: Spill and Waste Management
Proper handling and disposal are paramount to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Chemically resistant gloves (e.g., butyl rubber) are mandatory.
-
Eye Protection: Safety glasses or chemical safety goggles.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: In case of a small spill, ensure the area is well-ventilated. For larger spills, evacuate the immediate area.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the rinsate as hazardous waste.
-
Label and Store: Securely seal and label the waste container. Store it in a designated hazardous waste accumulation area.
Step-by-Step Disposal Protocol:
-
Waste Identification: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, closed, and properly labeled container.
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[6] Do not pour this chemical down the drain or dispose of it in regular trash.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4-Fluoro-3-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Fluoro-3-(tributylstannyl)pyridine. The following procedures are designed to ensure the safe execution of experiments and to minimize risks to personnel and the environment. As a member of the organotin compound family, this chemical is highly toxic and requires stringent safety protocols.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Based on data for similar organotin compounds, it should be considered toxic if swallowed, harmful in contact with skin, and capable of causing skin and serious eye irritation.[1][2][3][4] Prolonged or repeated exposure may cause damage to organs.[1][2][4] It is also considered very toxic to aquatic life with long-lasting effects.[5]
Signal Word: Danger[1][2][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield (minimum 8-inch) | To protect against splashes and vapors that can cause serious eye irritation.[6] |
| Skin Protection | Impervious clothing, including a lab coat (flame-retardant material recommended), apron, and full-length pants.[6][7] | To prevent skin contact, which can be harmful.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consider double-gloving. | To prevent absorption through the skin.[6][7] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[7] Respiratory protection may be necessary for large spills.[8] | To avoid inhalation of harmful vapors. |
| Foot Protection | Closed-toe shoes (chemical-resistant boots recommended). | To protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to this protocol is crucial for the safe handling of this compound.
-
Preparation and Pre-Handling:
-
Ensure that a current Safety Data Sheet (SDS) for a similar organotin compound is readily available.
-
Verify that the chemical fume hood is functioning correctly.[7]
-
Locate the nearest emergency shower and eyewash station and ensure they are accessible.[6]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Never work alone when handling organotin compounds.[7]
-
-
Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of this compound within the certified chemical fume hood with the sash at the lowest practical height.[7]
-
Use glassware and equipment that have been thoroughly dried to prevent reactions with water.[7]
-
When transferring the reagent, use a syringe and needle technique for sealed containers.[7]
-
-
Post-Handling and Cleanup:
-
Upon completion of the experiment, carefully quench any residual reagent as per established laboratory procedures for organotin compounds.
-
Decontaminate all glassware and equipment that came into contact with the chemical by rinsing with a suitable solvent (e.g., hexanes or toluene) into a designated hazardous waste container.[7]
-
Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.
-
Emergency Preparedness Plan
In the event of an emergency, follow these procedures immediately.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your supervisor and the institutional safety office immediately.
-
For small spills within a fume hood, use an absorbent material or spill pillow to contain the substance.[8]
-
Place the absorbent material in a sealed, labeled container for proper disposal.[8]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a clearly labeled, sealed, and appropriate container.[8]
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be placed in a designated, sealed hazardous waste container.[8]
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Store waste containers in a designated satellite accumulation area until they are collected by the institutional environmental health and safety department.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative organotin compound, 2-Fluoro-4-(tributylstannyl)pyridine, which is structurally similar to this compound.
| Property | Value |
| Molecular Weight | 386.14 g/mol [3] |
| Density | 1.187 g/mL at 25 °C[3] |
| Flash Point | > 110 °C (>230.0 °F) - closed cup[3] |
| Refractive Index | n20/D 1.508[3] |
Exposure Limits for Organotin Compounds (as Sn)
| Organization | Limit |
| OSHA PEL | 0.1 mg/m³[8] |
| ACGIH TLV-TWA | 0.1 mg/m³[8] |
| ACGIH STEL | 0.2 mg/m³[8] |
Experimental Workflow and Emergency Logic Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Logical steps for emergency response to spills or personal exposure.
References
- 1. fishersci.fr [fishersci.fr]
- 2. 2-Fluoro-3-(tributylstannyl)pyridine | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氟-4-(三正丁基锡)吡啶 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. delvallelab.weebly.com [delvallelab.weebly.com]
- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
